Devaleryl Valsartan Impurity
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXSCTCKWRSTHJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Devaleryl Valsartan Impurity?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Devaleryl Valsartan Impurity, a critical process impurity and key intermediate in the synthesis of the widely prescribed antihypertensive drug, Valsartan. Understanding the chemical properties, synthesis, and analytical characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure and Identification
This compound, also known as Valsartan Impurity B, is structurally similar to Valsartan, lacking the N-pentanoyl (valeryl) group.[1] Its chemical identity is well-established and characterized by the following identifiers:
-
IUPAC Name: (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine[2][3]
Chemical Structure:
Chemical structure of this compound.
Relationship to Valsartan
This compound is a crucial precursor in the synthesis of Valsartan. The final step in many synthetic routes to Valsartan involves the N-acylation of this compound with valeryl chloride or a related activated derivative of valeric acid. Therefore, incomplete reaction or hydrolysis of Valsartan can lead to the presence of this impurity in the final drug substance. Its monitoring and control are essential for ensuring the purity of Valsartan.
Synthetic relationship between this compound and Valsartan.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| CAS Number | 676129-92-3 | [2][4] |
| Molecular Formula | C₁₉H₂₁N₅O₂ | [2][4] |
| Molecular Weight | 351.40 g/mol | [2][4] |
| Boiling Point (Predicted) | 598.2 ± 60.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [5] |
| TPSA (Topological Polar Surface Area) | 103.79 Ų | [4] |
| LogP (Octanol-water partition coefficient) | 2.7325 | [4] |
| Analytical Data | ||
| HPLC Retention Time | ~5.41 minutes | [2] |
| Relative Retention Time (vs. Valsartan) | 0.76 | [2] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 352.17 | N/A |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound, synthesized from available literature.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for the separation and quantification of this compound from Valsartan and other related substances.[2][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V, (150 x 4.6) mm, 5 µm particle size.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient program would be as follows:
Time (min) % Solvent B 0 10 5 10 20 60 40 60 41 10 | 50 | 10 |
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Note: This is a representative method; specific conditions may need to be optimized for individual systems and sample matrices.
Mass Spectrometry (MS)
LC-MS is a powerful tool for the identification and confirmation of this compound.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 352.17.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl ring system, the methylene protons of the benzyl group, the methine and methyl protons of the valine moiety, and the protons of the tetrazole ring. The absence of signals corresponding to the pentanoyl group will differentiate it from Valsartan.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all 19 carbon atoms in the molecule, further confirming its structure.
Reference standards of this compound are commercially available and are typically provided with a Certificate of Analysis that includes detailed characterization data from these analytical techniques.[6]
Synthesis and Purification
This compound is synthesized as a key intermediate in the production of Valsartan. A general synthetic approach involves the reaction of (S)-methyl 2-amino-3-methylbutanoate with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by tetrazole formation and hydrolysis of the methyl ester.
Purification of this compound can be achieved through standard techniques such as recrystallization or column chromatography to obtain a high-purity reference standard for analytical purposes.
Conclusion
A thorough understanding of the chemical structure, properties, and analytical behavior of this compound is critical for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Valsartan. The information and protocols provided in this guide serve as a valuable resource for these activities, ultimately contributing to the safety and quality of this important medication.
References
An In-depth Technical Guide on the Origin and Formation of Devaleryl Valsartan Impurity in Valsartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin and formation of Devaleryl Valsartan Impurity, a critical process-related impurity and degradation product in the synthesis of the angiotensin II receptor antagonist, valsartan. A detailed examination of the chemical structure and formation mechanism through hydrolysis is presented. This guide summarizes quantitative data from forced degradation studies, offering insights into the conditions that promote the formation of this impurity. Detailed experimental protocols for the detection and quantification of this compound using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are provided. Furthermore, this document includes visual representations of the formation pathway and analytical workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in their efforts to control and monitor this impurity in valsartan active pharmaceutical ingredient (API) and finished drug products.
Introduction
Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine, is a widely prescribed medication for the treatment of hypertension and heart failure. The synthesis of valsartan is a multi-step process that can lead to the formation of various impurities. Regulatory bodies worldwide mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.
One such critical impurity is Devaleryl Valsartan, also known as Valsartan Impurity B.[1][2] Chemically, it is (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine.[3] This impurity is structurally similar to valsartan but lacks the N-pentanoyl (valeryl) group. Its presence in the final API can indicate inadequate control during the synthesis or degradation of the drug substance under certain conditions. This guide delves into the origins and mechanisms of this compound formation, providing technical details essential for its control.
Chemical Structure and Identification
The chemical structures of valsartan and this compound are presented below.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |
| Valsartan | [Insert Image of Valsartan Structure] | C₂₄H₂₉N₅O₃ | 435.52 g/mol | 137862-53-4 |
| This compound | [Insert Image of this compound Structure] | C₁₉H₂₁N₅O₂ | 351.40 g/mol | 676129-92-3 |
Caption: Chemical structures and properties of Valsartan and this compound.
Origin and Formation Mechanism
The primary route for the formation of this compound is the hydrolysis of the amide bond in the valsartan molecule.[1][2] This reaction can occur during the synthesis process, particularly in steps involving acidic or basic conditions, or as a degradation pathway for the valsartan drug substance and product.
Hydrolysis of the Amide Bond
The formation of this compound proceeds via the cleavage of the N-pentanoyl group from the valsartan molecule. This is a classic example of amide hydrolysis.
Under acidic conditions, the carbonyl oxygen of the amide group in valsartan is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the cleavage of the carbon-nitrogen bond and the formation of Devaleryl Valsartan and valeric acid.[4][5]
Caption: Acid-catalyzed hydrolysis of valsartan to form Devaleryl Valsartan.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways. Several studies have demonstrated the formation of this compound under various stress conditions, particularly acidic hydrolysis.
The following table summarizes the quantitative data on the degradation of valsartan, which can lead to the formation of this compound, under different forced degradation conditions.
| Stress Condition | Temperature | Duration | Concentration of Stress Agent | Degradation of Valsartan (%) | Reference |
| Acidic Hydrolysis | 60 °C | 6 hours | 1 M HCl | 23.61 | [6] |
| Acidic Hydrolysis | Room Temp | 2 hours | 0.75 N & 1.5 N HCl | No significant degradation | [1] |
| Acidic Hydrolysis | Reflux (358 K) | 3 hours | 1 M HCl | Degradation observed by LC-MS | [7] |
| Alkaline Hydrolysis | 60 °C | 6 hours | 1 M NaOH | No significant degradation | [6] |
| Oxidative Stress | 60 °C | 6 hours | 7% H₂O₂ | 19.77 | [6] |
| Thermal Degradation | 60 °C | 6 hours | - | No significant degradation | [6] |
Caption: Summary of quantitative data from forced degradation studies of valsartan.
Experimental Protocols
Accurate detection and quantification of this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common analytical techniques employed.
HPLC Method for Quantification
A stability-indicating HPLC method can be used for the determination of valsartan and its degradation products, including Devaleryl Valsartan.
-
Chromatographic System:
-
Column: Inertsil ODS-3 (4.0 x 125 mm, 5 µm particle size)[6] or Symmetry C18 (250mm × 4.6mm, 5μ)[1]
-
Mobile Phase: A mixture of 50 mM sodium dihydrogen phosphate (pH adjusted to 2.6 with phosphoric acid) and methanol in a ratio of 35:65 (v/v).[6] Alternatively, a mobile phase of 0.02 mM sodium dihydrogen orthophosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a ratio of 58:42 (v/v) can be used.[1]
-
Flow Rate: 1.0 mL/min[6]
-
Detector: Diode Array Detector (DAD) at 254 nm[6]
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Prepare a stock solution of the valsartan sample in the mobile phase.
-
For forced degradation studies, treat the stock solution with the respective stressor (e.g., 1 M HCl).
-
After the specified duration and temperature, neutralize the solution if necessary.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
UPLC-MS/MS Method for Identification and Quantification
UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for the identification and trace-level quantification of impurities.
-
Chromatographic System:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. For valsartan and its degradation products, both modes have been used.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
MS/MS Transitions: For quantification, specific precursor-to-product ion transitions are monitored. For valsartan, a transition of m/z 434.5 -> 255.5 (in negative mode) has been reported.[8][9] The specific transition for Devaleryl Valsartan would be determined by direct infusion or analysis of a reference standard.
-
Caption: General analytical workflow for this compound.
Control Strategies
Controlling the formation of this compound requires careful management of the valsartan synthesis process and storage conditions.
-
Process Control:
-
pH Control: Avoid strongly acidic conditions, especially at elevated temperatures, during the synthesis and work-up steps.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.
-
Reaction Time: Optimize reaction times to ensure complete conversion while minimizing the exposure of the product to harsh conditions.
-
Purification: Employ appropriate purification techniques, such as crystallization, to effectively remove any formed this compound from the final API.
-
-
Storage and Handling:
-
Store valsartan API and drug products in well-closed containers, protected from high humidity and extreme temperatures.
-
Formulation studies should assess the potential for degradation and select appropriate excipients that do not promote hydrolysis.
-
Conclusion
This compound is a significant process-related impurity and degradation product in valsartan manufacturing. Its formation is primarily attributed to the hydrolysis of the amide bond in the valsartan molecule, a reaction that is accelerated by acidic conditions and elevated temperatures. Robust analytical methods, such as HPLC and UPLC-MS, are essential for the accurate detection and quantification of this impurity. By implementing stringent process controls and ensuring appropriate storage conditions, the levels of this compound can be effectively managed, thereby ensuring the quality, safety, and efficacy of valsartan drug products. This technical guide provides the necessary foundational knowledge for professionals in the pharmaceutical industry to address the challenges associated with this impurity.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. d-nb.info [d-nb.info]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scielo.br [scielo.br]
- 8. asianjpr.com [asianjpr.com]
- 9. Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique - ProQuest [proquest.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Devaleryl Valsartan Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devaleryl Valsartan Impurity, also known as Valsartan Impurity B, is a significant process-related impurity and degradation product of Valsartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, a thorough understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods for its detection and quantification, as well as for controlling its levels in Valsartan drug substances and products. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its formation pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive overview for researchers.
| Property | Value | Reference |
| Chemical Name | (2S)-3-methyl-2-({[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}amino)butanoic acid | [1] |
| Synonyms | Valsartan Desvaleryl Impurity, Des(oxopentyl) Valsartan, Valsartan Impurity B | [2][3] |
| CAS Number | 676129-92-3 | [4] |
| Molecular Formula | C₁₉H₂₁N₅O₂ | [4] |
| Molecular Weight | 351.40 g/mol | [3][5] |
| Physical Appearance | White to off-white solid | [5] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 598.2 ± 60.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 2.29 ± 0.13 | [4] |
| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL | [2] |
| Storage | Store at 2-8°C |
Formation Pathway
This compound is primarily formed through the acid-catalyzed hydrolysis of the N-pentanoyl group of Valsartan.[2] This degradation pathway is a critical consideration during the manufacturing process and storage of Valsartan.
Experimental Protocols
Accurate and reliable analytical methods are essential for the identification and quantification of this compound. The following sections provide detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other potential impurities.
Instrumentation:
-
HPLC system with a UV or PDA detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8] The specific gradient or isocratic ratio should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 230 nm.[10]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 30°C.[11]
Sample Preparation:
-
Prepare a stock solution of the Valsartan sample (drug substance or formulation) in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a standard solution of this compound in the same diluent.
-
For quantification, a calibration curve should be prepared using a series of dilutions of the standard solution.
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of the impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the protons. This will help in identifying the different functional groups and their connectivity.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the connectivity between protons and carbons, confirming the overall structure.
Data Analysis: The obtained spectra should be compared with the expected chemical shifts and coupling constants for the proposed structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Instrumentation:
-
Mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[12]
Method:
-
Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound, the expected [M+H]⁺ is m/z 352.4.[12]
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This provides structural information by identifying characteristic fragment ions.
Data Analysis: The fragmentation pattern can be analyzed to propose fragmentation pathways, which should be consistent with the known structure of the molecule.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.
References
- 1. niainnovation.in [niainnovation.in]
- 2. caymanchem.com [caymanchem.com]
- 3. Valsartan Desvaleryl Impurity | CAS No- 676129-92-3 | Simson Pharma Limited [simsonpharma.com]
- 4. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:676129-92-3 | Chemsrc [chemsrc.com]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. CN104072433A - Hydrolysable impurity compound of valsartan and preparation method, detection method and use thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic data (NMR, MS, IR) for Devaleryl Valsartan Impurity characterization.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The meticulous identification and characterization of impurities are critical in pharmaceutical development to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Devaleryl Valsartan, an impurity of the widely prescribed antihypertensive drug Valsartan, requires thorough spectroscopic analysis for its unambiguous identification. This guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and detailed experimental protocols for the characterization of Devaleryl Valsartan.
Devaleryl Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a key impurity that can arise during the synthesis or degradation of Valsartan.[1][2] Its structural elucidation relies on the synergistic application of modern analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from mass spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for Devaleryl Valsartan.
Table 1: Mass Spectrometry Data for Devaleryl Valsartan
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 352 | Protonated molecule of Devaleryl Valsartan |
| Daughter Ions (from MS/MS) | 235, 207 | Characteristic fragments of the biphenylmethyl-tetrazole moiety |
Note: The mass spectrometry data is corroborated by studies on Valsartan degradation, which identified a compound with m/z 352 corresponding to the loss of the valeryl group.[3][4]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Devaleryl Valsartan
The following are predicted chemical shifts based on the analysis of closely related Valsartan impurities. The numbering scheme is provided in the structural diagram below.
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 1 | ~0.9 (d) | ~18-19 |
| 2 | ~1.0 (d) | ~18-19 |
| 3 | ~2.2 (m) | ~30-31 |
| 4 | ~3.5 (d) | ~65-67 |
| 5 | - | ~175-178 |
| 6 | ~4.0 (s) | ~50-52 |
| 8, 12 | ~7.1 (d) | ~128-130 |
| 9, 11 | ~7.0 (d) | ~128-130 |
| 10 | - | ~140-142 |
| 13 | - | ~140-142 |
| 14 | ~7.5 (d) | ~129-131 |
| 15 | ~7.6 (t) | ~130-132 |
| 16 | ~7.6 (t) | ~130-132 |
| 17 | ~7.9 (d) | ~127-129 |
| 18 | - | ~141-143 |
| 19 | - | ~160-165 |
Table 3: Key Infrared (IR) Absorption Bands for Devaleryl Valsartan
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2500 | O-H stretch (Carboxylic acid) |
| 3300-3200 | N-H stretch (Secondary amine and Tetrazole) |
| 3050-3000 | C-H stretch (Aromatic) |
| 2980-2850 | C-H stretch (Aliphatic) |
| ~1720 | C=O stretch (Carboxylic acid) |
| 1600-1450 | C=C stretch (Aromatic) |
| ~1550 | N-H bend (Secondary amine) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of pharmaceutical impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is essential for the separation and identification of Devaleryl Valsartan from the API and other impurities.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate : Typically around 0.8-1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Column Temperature : Maintained at a constant temperature, for instance, 25-30 °C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+) is generally preferred for Valsartan and its impurities.[3]
-
Capillary Voltage : Approximately 3.0-4.0 kV.
-
Cone Voltage : Around 20-40 V.
-
Source Temperature : Typically 120-150 °C.
-
Desolvation Gas Flow and Temperature : Dependent on the instrument, but generally around 600-800 L/hr and 350-450 °C, respectively.
-
Data Acquisition : Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the connectivity of atoms.
-
Instrumentation : A high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Sample Preparation :
-
Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of all carbon signals.
-
-
2D NMR Experiments :
-
Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.
-
-
Data Acquisition :
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.
-
Logical Workflow for Impurity Characterization
The following diagram illustrates the logical workflow for the characterization of Devaleryl Valsartan impurity.
References
Potential Toxicological Profile of Devaleryl Valsartan Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devaleryl Valsartan Impurity, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known process impurity and degradation product of the angiotensin II receptor antagonist, valsartan.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety. This technical guide provides an in-depth analysis of the potential toxicological profile of this compound, drawing upon available data for structurally related compounds, regulatory guidelines, and in silico predictive methods.
The recent focus on impurities in the "sartan" class of drugs has been intense, primarily due to the detection of potentially genotoxic nitrosamine impurities such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][4] It is therefore crucial to rigorously evaluate the toxicological potential of all impurities, including non-nitrosated compounds like this compound, to ensure the safety and quality of valsartan-containing medicines.
Regulatory Framework for Impurity Qualification
The qualification of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2). This guideline outlines the thresholds at which impurities must be reported, identified, and qualified. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.
Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. If an impurity exceeds the qualification threshold and is not a significant metabolite, further toxicological evaluation is typically required.
Assessment of Genotoxic Potential
A primary concern for any pharmaceutical impurity is its potential for genotoxicity, as this can indicate carcinogenic potential. The evaluation of genotoxicity is often conducted in a step-wise manner, starting with in vitro tests.
Evidence from a Structurally Related Analogue: N-Nitroso-Devaleryl Valsartan
While direct mutagenicity data for this compound is not publicly available, a comprehensive genotoxicity assessment has been conducted on its N-nitroso derivative, (S)-2-(((2'-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic acid.[5][6] This is a critical piece of information, as the introduction of a nitroso group often increases the genotoxic potential of a molecule.
A study investigating this N-nitroso analogue reported the following findings:
-
Ames Test (in vitro): The compound was found to be devoid of mutagenic potential in a non-GLP bacterial reverse mutation assay (Ames test).[5][6]
-
Transgenic Rodent (TGR) Gene Mutation Assay (in vivo): The impurity was not mutagenic in a Muta™Mouse study, a sensitive in vivo assay for detecting gene mutations.[5][6]
The negative results in both in vitro and in vivo mutagenicity assays for the N-nitrosated form of Devaleryl Valsartan provide a strong indication that the non-nitrosated this compound is also unlikely to be mutagenic. According to ICH M7 guidelines, an impurity that is not mutagenic in the Ames test may be classified as a Class 5 impurity, meaning it can be controlled at the levels established by ICH Q3A/B guidelines.[5]
In Silico Toxicology Predictions
In the absence of experimental data, in silico (computational) toxicology models can provide valuable insights into the potential toxicity of a compound.[7][8] These models use the chemical structure of a substance to predict its potential to cause various types of toxicity, including mutagenicity.
A variety of software tools are available for this purpose, including:
-
DEREK (Deductive Estimation of Risk from Existing Knowledge): Identifies structural alerts for toxicity based on a knowledge base of structure-toxicity relationships.[9]
-
Sarah Nexus: A statistical-based system for predicting mutagenicity.
-
TEST (Toxicity Estimation Software Tool): A suite of tools for predicting various toxicological endpoints.[7]
-
ProTox-II and Lazar: Web-based platforms for predicting toxicity.[7]
While a formal in silico assessment of this compound is not publicly available, it is a standard approach used in the pharmaceutical industry to prioritize testing and support risk assessments for impurities. Given the lack of structural alerts typically associated with mutagenicity (e.g., aromatic nitro groups, N-nitroso moieties, alkylating agents) in the this compound structure, it is predicted that in silico models would likely classify it as non-mutagenic.
General Toxicological Profile
Beyond genotoxicity, a comprehensive toxicological profile includes an assessment of acute, repeated-dose, and reproductive toxicity.
Available Data
A publicly available Safety Data Sheet (SDS) for this compound indicates that there is "No data available" for most toxicological endpoints, including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity.[10] The compound is described as a "Pharmaceutical related compound of unknown potency."[10] This highlights the significant lack of direct experimental data on the general toxicity of this impurity.
In Silico Predictions for General Toxicity
In silico tools can also be used to predict other toxicological endpoints. These predictions can help to identify potential hazards that may require further investigation. For this compound, predictions would likely focus on endpoints such as hepatotoxicity, cardiotoxicity, and developmental toxicity, given the therapeutic class of the parent drug.
Experimental Protocols
In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key toxicological studies that would be required for its qualification, should it exceed the ICH thresholds.
Bacterial Reverse Mutation Assay (Ames Test)
This is a widely used in vitro test for identifying gene mutations.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.
-
Methodology:
-
Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted and compared to a negative control. Positive controls are also included to ensure the validity of the test system.
-
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is used to detect chromosomal damage or damage to the mitotic apparatus in vivo.
-
Principle: The test substance is administered to rodents (usually mice or rats). The animals are then euthanized, and bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Methodology:
-
Animal Model: Typically, young adult mice or rats of a defined strain are used.
-
Dose Administration: The test substance is administered, usually by oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Staining: Smears are prepared and stained to visualize the erythrocytes and micronuclei.
-
Analysis: A large number of immature (polychromatic) erythrocytes are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
-
Signaling Pathways and Workflows
Angiotensin II Signaling Pathway (Target of Parent Drug)
Valsartan, the parent drug, is an angiotensin II receptor blocker (ARB).[11] It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[11] While this compound is structurally related to valsartan, its pharmacological activity at the AT1 receptor is not well characterized. It is generally assumed that impurities have significantly less or no pharmacological activity compared to the API.
Figure 1. Simplified Angiotensin II signaling pathway and the site of action of Valsartan.
Workflow for Toxicological Risk Assessment of a Pharmaceutical Impurity
The logical workflow for assessing the toxicological risk of a pharmaceutical impurity like this compound follows a structured approach, integrating regulatory guidelines, in silico predictions, and in vitro/in vivo testing as needed.
Figure 2. Logical workflow for the toxicological risk assessment of a pharmaceutical impurity.
Conclusion and Recommendations
Based on the available evidence, the potential toxicological profile of this compound can be summarized as follows:
-
General Toxicity: There is a lack of publicly available data on the general toxicological effects of this impurity.[10]
Recommendations for Drug Development Professionals:
-
Control within ICH Limits: The primary strategy should be to control the level of this compound in the valsartan API and finished drug product to be at or below the ICH Q3A(R2) identification threshold.
-
Risk Assessment for Levels Above Thresholds: If levels exceed the qualification threshold, a comprehensive risk assessment should be performed. This would ideally begin with an in silico toxicology assessment for mutagenicity and other key endpoints.
-
Targeted Testing: If the in silico assessment is inconclusive or raises concerns, or if required by regulatory authorities, a bacterial reverse mutation (Ames) test should be conducted as the first step in experimental evaluation. Given the strong negative data on the N-nitroso analogue, a negative Ames test result for this compound would provide substantial evidence of its lack of mutagenic potential.
-
Documentation: All efforts to characterize, quantify, and assess the toxicological risk of this impurity should be thoroughly documented to support regulatory filings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. antonpottegaard.dk [antonpottegaard.dk]
- 3. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities - BASG [basg.gv.at]
- 4. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. svkm-iop.ac.in [svkm-iop.ac.in]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Relevance of Valsartan Impurities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in valsartan and other sartan medications has prompted global regulatory action and intensive scientific investigation.[1][2][3][4][5] These impurities are classified as probable human carcinogens, raising significant concerns about patient safety.[1][4][6][7] This technical guide provides an in-depth analysis of the pharmacological relevance of these impurities, focusing on their mechanisms of toxicity, the analytical methods for their detection, and the toxicological assays used for their evaluation. Quantitative data on regulatory limits and toxicological potency are presented, alongside detailed experimental protocols to support research and development efforts in ensuring the safety and quality of pharmaceutical products.
The Genesis of Nitrosamine Impurities in Sartans
The formation of nitrosamine impurities in sartans is often an unintended consequence of the manufacturing process.[2][8] Specifically, the synthesis of the tetrazole ring, a key structural feature of many sartan drugs like valsartan, frequently employs sodium nitrite.[6][8][9] If the reaction conditions involve secondary or tertiary amines, often present as solvents (like dimethylformamide - DMF) or as degradants of solvents, a reaction can occur that generates N-nitrosamines.[8][9][10] The initial discovery of NDMA in valsartan from one manufacturer was traced back to a change in the synthesis process.[1][3][8] This has led to a comprehensive review of manufacturing processes for all sartan-containing medicines by regulatory agencies worldwide.[4][6][11][12]
Key Pharmacologically Relevant Impurities
While several nitrosamines have been identified, the most significant and well-studied impurities in valsartan are:
-
N-Nitrosodimethylamine (NDMA): A potent mutagenic carcinogen classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans."[6][7]
-
N-Nitrosodiethylamine (NDEA): Also classified as a Group 2A probable human carcinogen, NDEA shares a similar mechanism of toxicity with NDMA.[4][6][13]
Other nitrosamine impurities detected in the sartan class of drugs include N-nitroso-N-methyl-4-aminobutyric acid (NMBA), N-nitrosodiisopropylamine (NDIPA), and N-nitrosoethylisopropylamine (NEIPA).[1][6]
Mechanism of Genotoxicity and Carcinogenicity
The primary pharmacological concern with nitrosamine impurities is their genotoxic and carcinogenic potential.[13][14] This toxicity is not inherent to the parent compound but arises from its metabolic activation.
4.1 Metabolic Activation Pathway
N-nitrosamines like NDMA and NDEA require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2A6, to exert their genotoxic effects.[13][14][15][16] The activation process proceeds as follows:
-
α-Hydroxylation: The CYP enzyme hydroxylates the carbon atom adjacent (alpha) to the nitroso group.[14][16][17]
-
Formation of Unstable Intermediates: This creates an unstable α-hydroxynitrosamine intermediate.[14][15][17]
-
Generation of Electrophilic Diazonium Ions: The intermediate spontaneously decomposes, releasing an aldehyde (e.g., formaldehyde from NDMA, acetaldehyde from NDEA) and forming a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from NDMA).[14][16][17]
4.2 DNA Adduct Formation and Mutagenesis
The resulting diazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts.[16][18][19][20] Key adducts formed by NDMA include O⁶-methylguanine and N⁷-methylguanine.[17]
-
O⁶-methylguanine: This adduct is particularly mutagenic because it mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[14]
-
Formaldehyde-induced Damage: The formaldehyde released during metabolic activation can also damage DNA by forming its own adducts and cross-links.[21]
If these DNA adducts are not repaired by cellular mechanisms, such as the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), they can lead to permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes), initiating the process of carcinogenesis.[17]
Quantitative Data and Regulatory Limits
Regulatory agencies have established acceptable intake (AI) limits for nitrosamine impurities to mitigate the potential cancer risk.[22] These limits are based on a lifetime cancer risk of 1 in 100,000.[11][23]
| Impurity | Acceptable Intake (AI) Limit (ng/day) | Carcinogenic Potency (TD50 in rats, mg/kg/day) | Regulatory Agency |
| NDMA | 96.0[11][12][24] | 0.0959 | EMA, FDA |
| NDEA | 26.5[11][12][24] | 0.0326 | EMA, FDA |
| NMBA | 96.0[24] | 0.0959 (by analogy to NDMA) | FDA |
| NDIPA | 26.5 | 0.027 (by analogy to NDEA) | EMA |
| NEIPA | 26.5 | 0.027 (by analogy to NDEA) | EMA |
Table 1: Regulatory Acceptable Intake (AI) Limits and Toxicological Data for Key Nitrosamine Impurities. TD50 (Toxic Dose 50%) is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals at the end of a standard lifespan.[23][25][26] Data is compiled from various regulatory and scientific sources.[11][12][24][27]
Experimental Protocols
The detection and toxicological assessment of valsartan impurities require sensitive and specific methodologies.
6.1 Analytical Detection and Quantification
The primary methods for detecting and quantifying nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products are based on chromatography coupled with mass spectrometry.[28]
Protocol: LC-MS/MS Method for Nitrosamine Quantification
This protocol is a generalized representation based on methods published by regulatory bodies and in scientific literature.[2][9][29]
-
Objective: To quantify NDMA, NDEA, and other nitrosamines in valsartan drug substance or product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[9][28][29]
-
Sample Preparation:
-
Accurately weigh a portion of the ground valsartan tablet or API.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of dichloromethane and water).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pelletize excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter into an autosampler vial.[30]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 mm x 150 mm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A time-programmed gradient elution is used to separate the nitrosamines from the API and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.[9]
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nitrosamine.[30]
-
MRM Transitions (Example):
-
NDMA: m/z 75.1 → 43.1
-
NDEA: m/z 103.1 → 45.1
-
-
-
Quantification: A calibration curve is generated using certified reference standards of the nitrosamines. The concentration in the sample is determined by comparing its peak area to the calibration curve. The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be sufficiently low, often in the parts-per-billion (ppb) range.[2][9]
6.2 Genotoxicity Assessment
In vitro and in vivo assays are crucial for evaluating the genotoxic potential of impurities.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[31]
-
Objective: To determine if valsartan impurities can induce point mutations in specific strains of Salmonella typhimurium.
-
Principle: The test uses several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on a histidine-deficient medium.
-
Methodology:
-
Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
-
Metabolic Activation: Since nitrosamines require metabolic activation, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[31]
-
Procedure (Plate Incorporation Method):
-
The test substance, the bacterial culture, and the S9 mix (if required) are combined in molten top agar.
-
The mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
Plates are incubated for 48-72 hours at 37 °C.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
-
Protocol: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[32][33]
-
Objective: To assess the potential of nitrosamine impurities to cause clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.
-
Cell Line: A metabolically competent cell line, such as human HepaRG cells, is often used to ensure the impurity is appropriately metabolized.[32][34] 3D spheroid cultures of HepaRG cells have shown greater sensitivity than 2D cultures.[32]
-
Methodology:
-
Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).[32]
-
Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage, allowing for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: Binucleated cells are scored under a microscope for the presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm separate from the main nucleus.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic response.[32]
-
Conclusion and Outlook
The presence of N-nitrosamine impurities in valsartan has underscored the critical importance of understanding the pharmacological relevance of impurities in pharmaceutical products. The genotoxic and carcinogenic nature of NDMA and NDEA, driven by their metabolic activation to DNA-alkylating agents, poses a significant risk that necessitates stringent control.[13][16] This guide has outlined the core mechanisms of toxicity, provided quantitative regulatory standards, and detailed the essential experimental protocols for detection and toxicological evaluation. For researchers and drug development professionals, a holistic approach that integrates process chemistry control, advanced analytical surveillance, and robust toxicological assessment is paramount.[8] Future work will likely focus on developing more sensitive analytical methods, refining in silico and in vitro models to better predict genotoxicity, and implementing manufacturing processes that inherently avoid the formation of these hazardous impurities.[31][35]
References
- 1. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of genotoxic N-nitrosamines in active pharmaceutical ingredients and market authorized products in low abundance by means of liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Valsartan recall: global regulatory overview and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Information Note Nitrosamine impurities [who.int]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. catsci.com [catsci.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines - ECA Academy [gmp-compliance.org]
- 12. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities - BASG [basg.gv.at]
- 13. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. DNA adduct - Wikipedia [en.wikipedia.org]
- 19. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. dcatvci.org [dcatvci.org]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. veeprho.com [veeprho.com]
- 27. Limits calculation a true mystery, help to understand NMPA? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 28. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 30. shimadzu.com [shimadzu.com]
- 31. fda.gov [fda.gov]
- 32. fda.gov [fda.gov]
- 33. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Degradation Pathways of Valsartan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. Understanding the stability of valsartan under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document summarizes findings from forced degradation studies, detailing the degradation products formed under acidic, alkaline, oxidative, thermal, and photolytic stress, and provides insights into the analytical methodologies used for their identification and quantification.
Executive Summary
Valsartan is susceptible to degradation under various stress conditions, including acid and base hydrolysis, and oxidation.[1] It is relatively stable under photolytic and thermal stress.[2][3] The primary degradation pathways involve the hydrolysis of the amide bond and modifications to the biphenyl tetrazole moiety. This guide presents a compilation of quantitative data from several studies, outlines the experimental protocols for forced degradation, and provides visual representations of the degradation pathways to facilitate a deeper understanding of the chemical instability of valsartan.
Forced Degradation Studies and Stability Profile
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4] These studies also help in developing stability-indicating analytical methods. Valsartan has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Acidic Degradation
Valsartan demonstrates significant degradation under acidic conditions.[2] Studies have shown that treatment with hydrochloric acid at elevated temperatures leads to the formation of several degradation products.[1][2] One study reported up to 23.61% degradation when valsartan was treated with 1 M HCl at 60°C for 6 hours.[2] Another study identified two major degradation products under acidic hydrolysis with m/z values of 307.40 and 335.41.[5] A key degradation pathway involves the hydrolysis of the amide linkage.[6][7]
Alkaline Degradation
Under alkaline conditions, valsartan also undergoes degradation, though the extent can vary depending on the specific conditions. One study reported 21.38% degradation after treatment with 0.1 M NaOH at room temperature for 2 hours.[1] Another study, however, found no degradation with 1.5 N NaOH.[8] A major degradation product with an m/z of 304.50 has been identified under alkaline stress.[3]
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, leads to the degradation of valsartan.[1][2] Degradation of 19.77% was observed after treatment with 30% H₂O₂ at 60°C.[2] Another study using 10% H₂O₂ reported the formation of two degradation products.[1] A degradation product with an m/z of 334.50 has been characterized under oxidative conditions.[3]
Thermal and Photolytic Degradation
Valsartan is generally found to be stable under thermal and photolytic stress conditions.[2][3] One study showed no significant degradation when heated at 80°C.[8] Similarly, exposure to UV light did not result in significant degradation.[3][8] However, one study did report mild degradation under photolysis.[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of valsartan under various stress conditions as reported in the literature.
Table 1: Summary of Valsartan Degradation under Different Stress Conditions
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 60°C | 6 hours | 23.61 | [2] |
| Acid Hydrolysis | 1 M HCl | Reflux | 2 hours | 6.89 | [1] |
| Acid Hydrolysis | 0.1 M HCl | 40°C | - | Significant | [9] |
| Alkaline Hydrolysis | 1 M NaOH | 60°C | 6 hours | No degradation | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp. | 2 hours | 21.38 | [1] |
| Alkaline Hydrolysis | 1.5 N NaOH | - | - | No degradation | [8] |
| Oxidative | 30% H₂O₂ | 60°C | - | 19.77 | [2] |
| Oxidative | 10% H₂O₂ | - | - | 20.47 (total for 2 DPs) | [1] |
| Oxidative | 3% H₂O₂ | - | - | Significant | [3] |
| Thermal | - | 80°C | 2 hours | No degradation | [8] |
| Photolytic | UV light | Room Temp. | - | Mild degradation | [8] |
| Photolytic | - | - | - | No degradation | [3] |
Table 2: Identified Degradation Products of Valsartan
| Stress Condition | m/z of Degradation Product | Proposed Structure/Name | Reference |
| Acid Hydrolysis | 307.40 | Not specified | [5] |
| Acid Hydrolysis | 335.41 | Not specified | [5] |
| Acid Hydrolysis | 350.50 | 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine | [3] |
| Acid Hydrolysis | 306 | Degradation Product 2 | [6][7] |
| Acid Hydrolysis | 352 | Degradation Product 1 | [6][7] |
| Alkaline Hydrolysis | 304.50 | Not specified | [3] |
| Oxidative | 334.50 | N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature for the forced degradation of valsartan.
Preparation of Stock and Sample Solutions
-
Stock Solution: A standard stock solution of valsartan is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of around 1000 µg/mL or 0.5 mg/mL.[1][8]
-
Sample Solutions for Degradation: For each stress condition, an aliquot of the stock solution is diluted with the respective stressor to a final concentration typically ranging from 10 µg/mL to 100 µg/mL.[2][8]
Forced Degradation Procedures
-
Acid Hydrolysis: An aliquot of the stock solution is treated with hydrochloric acid (typically 0.1 M to 1.5 N HCl) and may be kept at room temperature or heated (e.g., 60°C or under reflux) for a specified period (e.g., 2 to 6 hours).[1][2][8] The solution is then neutralized with a base (e.g., NaOH).[2]
-
Alkaline Hydrolysis: A similar procedure to acid hydrolysis is followed, using a base such as sodium hydroxide (typically 0.1 M to 1.5 N NaOH).[1][2][8] The solution is then neutralized with an acid (e.g., HCl).[2]
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (typically 3% to 30% H₂O₂) and may be heated (e.g., at 60°C) for a certain duration.[1][2][8]
-
Thermal Degradation: The solid drug substance or a solution of the drug is exposed to high temperatures (e.g., 50°C to 80°C) for a defined period.[2][8]
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., in a UV cabinet at 320–400 nm) for a specified duration or until a certain illumination level is reached.[8]
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing valsartan and its degradation products.[2][8][10]
-
Mobile Phase: A mixture of an acidic buffer (e.g., sodium dihydrogen orthophosphate adjusted to an acidic pH) and an organic solvent like acetonitrile or methanol is commonly employed in an isocratic elution mode.[2][10]
-
Detection: UV detection is typically performed at a wavelength around 250 nm or 230 nm.[4][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and characterization of degradation products by providing mass-to-charge ratio (m/z) information.[3][5][6][7] UPLC/Q-TOF-MS has been used for accurate mass measurements and fragmentation studies.[3][12]
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of valsartan under different stress conditions.
General Degradation Logic
References
- 1. akjournals.com [akjournals.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. asianjpr.com [asianjpr.com]
- 4. hrpub.org [hrpub.org]
- 5. acgpubs.org [acgpubs.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
Stability of Valsartan and Its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of valsartan, a widely used angiotensin II receptor blocker (ARB), and the formation of its impurities under various stress conditions. Understanding the degradation pathways and impurity profile of an active pharmaceutical ingredient (API) like valsartan is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and visualizes relevant pathways and workflows to support research and development efforts in this area.
Forced Degradation Studies of Valsartan
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. This information is vital for developing stability-indicating analytical methods and for understanding how the drug product might behave under various storage and handling conditions. Valsartan has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Summary of Quantitative Data
The stability of valsartan under different stress conditions varies, with significant degradation observed under oxidative and acidic conditions at elevated temperatures. The following tables summarize the quantitative results from various forced degradation studies.
Table 1: Summary of Valsartan Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Valsartan | Reference(s) |
| Acid Hydrolysis | 1 M HCl | 6 hours | 60 °C | 23.61% | [1] |
| 1 N HCl | 3.5 hours | 100 °C (reflux) | Complete Degradation | [2] | |
| 0.1 M HCl | 2 hours | Room Temp. | 6.89% | [3] | |
| 1 M HCl | 2 hours | Reflux | 58.35% | [3] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp. | 21.38% | [3] |
| 1 M NaOH | 6 hours | 60 °C | No additional peak | [1] | |
| Oxidative Degradation | 7% H₂O₂ | 6 hours | 60 °C | 19.77% | [1] |
| 10% H₂O₂ | - | Room Temp. | Mild Degradation | [4] | |
| 10% H₂O₂ | - | - | 6.25% and 14.22% (two products) | [3] | |
| Thermal Degradation | Dry Heat | 6 hours | 60 °C | No additional peak | [1] |
| Photolytic Degradation | UV light | 8 hours | 254 nm | No Degradation | [1] |
| UV cabinet | - | 320-400 nm | Mild Degradation | [4] |
Note: The extent of degradation can vary based on the specific experimental conditions such as the concentration of the drug, the strength of the stress agent, and the analytical method used for quantification.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. This section outlines the typical experimental protocols for forced degradation of valsartan and the analytical methods used for its analysis.
Forced Degradation Protocols
The following are representative protocols for subjecting valsartan to various stress conditions:
-
Acid Hydrolysis: A stock solution of valsartan (e.g., 0.05 mg/mL) is treated with an equal volume of 1 M HCl. The mixture is then heated in a water bath at 60°C for 6 hours. After the specified time, the solution is neutralized with an equivalent amount of 1 M NaOH and diluted with the mobile phase for HPLC analysis.[1]
-
Alkaline Hydrolysis: A stock solution of valsartan is treated with 1.5 N NaOH. The solution is kept at room temperature for a specified period (e.g., 2 hours) and then neutralized with the corresponding acid before dilution and analysis.[4]
-
Oxidative Degradation: A stock solution of valsartan is treated with a solution of hydrogen peroxide (e.g., 3.0% or 10%). The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a defined period.[1][4]
-
Thermal Degradation: Valsartan powder is placed in a petri dish and kept in a hot air oven at a specific temperature (e.g., 60°C or 80°C) for a set duration (e.g., 2-6 hours).[1][4]
-
Photolytic Degradation: Valsartan powder or a solution of valsartan is exposed to UV light in a photostability chamber. The exposure can be for a specific duration (e.g., 8 hours) or until a certain illumination level is reached (e.g., ≥210 Wh/m² at 320–400 nm).[1][4]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate and quantify valsartan from its degradation products. The following table summarizes typical HPLC parameters used in the analysis of valsartan and its impurities.
Table 2: Typical HPLC Method Parameters for Valsartan Stability Studies
| Parameter | Description |
| Column | Inertsil ODS-3 (4.0 x 125 mm, 5µm) or Symmetry C18 (250mm × 4.6mm, 5µ) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 50 mM NaH₂PO₄, pH 2.6) and an organic solvent (e.g., methanol or acetonitrile) in various ratios (e.g., 35:65 v/v).[5] |
| Flow Rate | Typically 1.0 mL/min.[5] |
| Detector | Diode Array Detector (DAD) or UV detector at a wavelength of 254 nm.[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Visualizing Pathways and Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following sections provide Graphviz diagrams for the mechanism of action of valsartan and a typical workflow for forced degradation studies.
Valsartan Mechanism of Action
Valsartan is an angiotensin II receptor blocker that selectively inhibits the binding of angiotensin II to the AT1 receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Caption: Valsartan's role in the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow for Forced Degradation Studies
The process of conducting forced degradation studies follows a systematic workflow, from stress sample preparation to data analysis.
Caption: A typical workflow for conducting forced degradation studies of valsartan.
Conclusion
This technical guide has summarized the critical aspects of valsartan's stability and impurity profiling. The provided data and protocols offer a valuable resource for researchers and professionals in drug development. The susceptibility of valsartan to degradation, particularly under oxidative and strong acidic conditions, highlights the importance of careful formulation and storage considerations. The detailed experimental workflows and analytical methods serve as a foundation for developing and validating robust stability-indicating assays. A thorough understanding of these factors is paramount for ensuring the quality, safety, and therapeutic efficacy of valsartan-containing drug products.
References
Devaleryl Valsartan Impurity: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Devaleryl Valsartan Impurity, a critical compound encountered in the synthesis and stability studies of the widely used antihypertensive drug, Valsartan. While primarily known as a degradation product, its role as a potential intermediate and a key impurity necessitates a thorough understanding for process optimization and quality control in pharmaceutical development.
Introduction to this compound
This compound, chemically known as (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid, is a significant related substance of Valsartan.[1] It is recognized as Valsartan EP Impurity D. This compound is primarily formed through the hydrolysis of the N-pentanoyl group of Valsartan, a reaction that can occur under acidic conditions.[1] Therefore, its presence in the final active pharmaceutical ingredient (API) is a critical quality attribute that needs to be monitored and controlled. While not a conventional synthetic intermediate that is intentionally isolated and used in a subsequent step, its formation and potential further reactions are of great interest in understanding the stability and degradation pathways of Valsartan.
Chemical Properties:
| Property | Value |
| Chemical Name | (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid |
| Synonyms | Valsartan Desvaleryl Impurity, Valsartan EP Impurity D, Des(oxopentyl) Valsartan |
| CAS Number | 676129-92-3 |
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.40 g/mol |
| Appearance | White to off-white solid |
Formation of this compound as a Degradation Product
This compound is predominantly formed during the forced degradation of Valsartan, particularly under acidic hydrolysis. Understanding the conditions that lead to its formation is crucial for developing robust manufacturing processes and stable formulations.
Experimental Protocol for Forced Acidic Degradation of Valsartan
This protocol describes the generation of this compound from Valsartan under acidic stress conditions, as adapted from published stability-indicating assay methods.[2][3]
Objective: To induce the degradation of Valsartan to form this compound for analytical and characterization purposes.
Materials:
-
Valsartan API
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating mantle or water bath
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of Valsartan and transfer it to a 50 mL round-bottom flask.[2]
-
Acid Hydrolysis: Add 50 mL of 1 M HCl to the flask.[2]
-
Stress Condition: Heat the mixture at 70°C under reflux for 1 hour.[3] It is advisable to take samples at different time intervals (e.g., 30, 60 minutes) to monitor the progression of the degradation.[2]
-
Neutralization: After the desired stress period, cool the solution to room temperature. Carefully neutralize the solution with 1 M NaOH to a pH of approximately 7.0.
-
Sample Dilution for Analysis: Transfer an appropriate aliquot of the neutralized solution to a volumetric flask and dilute with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to a final concentration suitable for HPLC or UPLC analysis (e.g., 10-20 µg/mL).[2]
Expected Outcome: The stressed sample will contain Valsartan and its degradation products, with a significant peak corresponding to this compound in the chromatogram.
This compound in the Context of Valsartan Synthesis
While not a typical synthetic intermediate, the formation of this compound can be viewed as a competing reaction pathway during the final stages of some Valsartan syntheses, especially if acidic conditions are present during workup or purification. The control of its formation is a key aspect of process development.
References
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Devaleryl Valsartan Impurity Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of an analytical method for the detection of Devaleryl Valsartan, a known impurity of the drug Valsartan. The protocols outlined below are based on established stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods.
Introduction
Devaleryl Valsartan, also known as Valsartan Impurity B, is a potential process-related impurity and a degradation product of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] It is formed under acidic conditions and its detection and quantification are crucial for ensuring the quality, safety, and efficacy of Valsartan drug products.[1] This document details the necessary protocols for the separation and analysis of Devaleryl Valsartan from the active pharmaceutical ingredient (API).
I. Analytical Method Parameters
A stability-indicating chromatographic method is essential for separating Devaleryl Valsartan from Valsartan and other potential degradation products. Below are the recommended starting conditions for both HPLC and UPLC systems.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method for the analysis of Valsartan and its impurities, including Devaleryl Valsartan, can be established using a reversed-phase approach.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Symmetry C18 (250mm × 4.6mm, 5µm)[2] |
| Mobile Phase | Solvent A: 0.02 mM Sodium Dihydrogen Ortho-phosphate (pH 2.5) Solvent B: Acetonitrile Ratio: 58:42 (v/v)[2] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 230 nm[3] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Ultra-High-Performance Liquid Chromatography (UPLC) Method
For faster analysis times and improved resolution, a UPLC method is recommended.
Table 2: UPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Kromasil eternity C-18 (50 mm × 2.1 mm, 3.5 µm)[4] |
| Mobile Phase | 0.1% v/v Triethylamine buffer (pH 3.0) and Methanol (75:25 v/v)[4] |
| Flow Rate | 0.6 mL/min[4] |
| Detection Wavelength | 225 nm[4] |
| Column Temperature | Ambient |
| Injection Volume | Not Specified |
II. Experimental Protocols
A. Standard and Sample Preparation
-
Standard Stock Solution (Valsartan & Devaleryl Valsartan):
-
Working Standard Solution:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the impurity and the API.
-
-
Sample Preparation (for Bulk Drug and Pharmaceutical Dosage Forms):
-
For bulk drug, prepare a solution of known concentration in the mobile phase.
-
For dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose should be dissolved in a suitable solvent (e.g., acetonitrile), sonicated, and then diluted to the final concentration with the mobile phase. The solution should be filtered through a 0.45 µm filter before injection.
-
B. Forced Degradation Studies
Forced degradation studies are critical to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Treat the drug substance with 1 M HCl at 60°C for 6 hours.[1] Neutralize the solution with an equivalent amount of 1 M NaOH before dilution with the mobile phase.
-
-
Base Hydrolysis:
-
Treat the drug substance with 1.5 N NaOH at room temperature for 2 hours.[2] Neutralize with an equivalent amount of 1.5 N HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Treat the drug substance with 3-10% hydrogen peroxide at room temperature.[2]
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 80°C for 2 hours).[2]
-
-
Photolytic Degradation:
-
Expose the drug substance solution to UV light (e.g., 320-400 nm).[2]
-
Following each stress condition, the samples should be analyzed by the developed HPLC or UPLC method to ensure that the degradation products, including Devaleryl Valsartan, are well-resolved from the main Valsartan peak.
III. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for Devaleryl Valsartan should be well-resolved from the Valsartan peak and other impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% over the analytical range. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and validation of the analytical method for Devaleryl Valsartan impurity detection.
Caption: Workflow for this compound method development.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key validation parameters.
Caption: Interrelationship of analytical method validation parameters.
References
Application Note: HPLC Method for Quantification of Devaleryl Valsartan Impurity in Bulk Drug
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of the Devaleryl Valsartan impurity in valsartan bulk drug substance. The described method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility. This document provides comprehensive experimental protocols, system suitability criteria, and validation data.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. During the synthesis of valsartan, various process-related impurities can be generated. One such critical impurity is Devaleryl Valsartan, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine.[1][2] The presence of this impurity must be monitored and controlled within specified limits to ensure the safety and efficacy of the final drug product.
This document presents a validated reverse-phase HPLC (RP-HPLC) method for the selective separation and accurate quantification of the this compound from the valsartan active pharmaceutical ingredient (API).
Experimental Protocol
2.1. Materials and Reagents
-
Valsartan Bulk Drug (Sample)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Purified Water (Milli-Q or equivalent)
2.2. Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18, Inertsil ODS-3v)[3][4] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Detector Wavelength | 230 nm[3][5] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
2.3. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of Devaleryl Valsartan (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution (1000 µg/mL of Valsartan): Accurately weigh about 100 mg of the Valsartan bulk drug sample into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing 1.0 µg/mL of Devaleryl Valsartan and 1000 µg/mL of Valsartan in the diluent. This solution is used to verify the resolution and performance of the chromatographic system.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[4][6][7] The validation parameters are summarized below.
3.1. System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[8][9] The parameters are checked by injecting the System Suitability Solution.
| Parameter | Acceptance Criteria |
| Resolution (between Valsartan and Devaleryl Valsartan) | NLT 2.0[10] |
| Tailing Factor (for Devaleryl Valsartan peak) | NMT 2.0[10] |
| % RSD for five replicate injections (Peak Area) | NMT 5.0% |
3.2. Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo solution, which showed no interfering peaks at the retention times of Valsartan and the this compound. Forced degradation studies were conducted on the Valsartan bulk drug under acidic, alkaline, oxidative, and thermal stress conditions. The Devaleryl Valsartan peak was well-resolved from all degradation products, proving the stability-indicating nature of the method.
3.3. Linearity
The linearity of the method was established by analyzing solutions of Devaleryl Valsartan at five concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% of a 1000 µg/mL sample concentration).
| Parameter | Result |
| Range | LOQ - 2.25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
3.4. Accuracy (% Recovery)
Accuracy was determined by spiking a known amount of this compound into the Valsartan sample at three different concentration levels (50%, 100%, and 150% of the specification limit). Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.75 | 0.74 | 98.7% |
| 100% | 1.50 | 1.51 | 100.7% |
| 150% | 2.25 | 2.28 | 101.3% |
| Mean Recovery | - | - | 100.2% |
3.5. Precision
-
Method Precision (Repeatability): Six individual preparations of Valsartan spiked with Devaleryl Valsartan at the 100% level were analyzed. The % RSD of the results was calculated.
-
Intermediate Precision (Ruggedness): The repeatability experiment was performed on a different day by a different analyst using a different HPLC system.
| Precision Type | % RSD |
| Method Precision | < 2.0% |
| Intermediate Precision | < 3.0% |
3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ yields a ratio of approximately 10:1.
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Calculation
The amount of this compound in the bulk drug sample is calculated as a percentage using the following formula:
% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of Devaleryl Valsartan in the sample chromatogram.
-
Area_Standard: Average peak area of Devaleryl Valsartan in the standard chromatogram.
-
Conc_Standard: Concentration of the Devaleryl Valsartan standard solution (µg/mL).
-
Conc_Sample: Concentration of the Valsartan sample solution (µg/mL).
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, and precise for the quantification of this compound in valsartan bulk drug. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies.
References
- 1. veeprho.com [veeprho.com]
- 2. Valsartan Desvaleryl Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Sensitive LC-MS/MS Analysis of Devaleryl Valsartan Impurity in Pharmaceutical Ingredients
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. During the synthesis of the active pharmaceutical ingredient (API), and through degradation, various impurities can be generated. One such process-related impurity and degradation product is Devaleryl Valsartan, also known as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine or Valsartan Impurity B.[1][2] As regulatory bodies require strict control over impurities in pharmaceutical products, highly sensitive and specific analytical methods are necessary for their detection and quantification.
This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive analysis of Devaleryl Valsartan impurity. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive quantification, making it suitable for quality control during drug development and manufacturing. LC-MS/MS is a preferred technique for analyzing pharmaceutical impurities due to its high selectivity and sensitivity, allowing for detection at trace levels.[3][4]
Experimental Protocols
Materials and Reagents
-
Valsartan API
-
Devaleryl Valsartan reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
The following protocol is for the analysis of Devaleryl Valsartan in a Valsartan drug substance.
-
Standard Stock Solution (SSS): Accurately weigh 1.0 mg of Devaleryl Valsartan reference standard and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SSS with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Accurately weigh 100 mg of the Valsartan API into a 100 mL volumetric flask. Dissolve and dilute to volume with a 20:80 (v/v) mixture of water and acetonitrile.[5] The final concentration of the API will be 1 mg/mL.
-
Final Sample Solution: Centrifuge an aliquot of the sample solution at 4,000 rpm for 10 minutes.[5] Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temp. | 300 °C |
| DL Temp. | 250 °C |
| Heat Block Temp. | 400 °C |
Quantitative Data
The quantification of Devaleryl Valsartan is performed using Multiple Reaction Monitoring (MRM). The precursor ion for Devaleryl Valsartan is its protonated molecule [M+H]⁺ at m/z 352. Based on known fragmentation patterns, the most abundant and specific product ions are selected for quantification and confirmation.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Devaleryl Valsartan | 352.2 | 235.1 | 306.1 | -20 (Optimized) |
| Valsartan (for reference) | 436.2 | 352.2 | 235.1 | -25 (Optimized) |
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: LOD and LOQ values are illustrative and should be experimentally determined during method validation.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the determination of this compound in Valsartan API. The simple sample preparation and the high specificity of the MRM detection mode make this method ideal for routine quality control in the pharmaceutical industry, ensuring that products meet the stringent regulatory requirements for impurity profiling.
References
Application Notes and Protocols: Synthesis and Purification of Devaleryl Valsartan Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devaleryl Valsartan Impurity, chemically known as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known process impurity and degradation product of the angiotensin II receptor antagonist, Valsartan.[1][2] As a critical reference standard, its availability in a highly purified form is essential for the accurate identification and quantification of impurities in Valsartan active pharmaceutical ingredients (APIs) and formulated drug products, ensuring their quality, safety, and efficacy. These application notes provide a comprehensive overview of the synthesis and purification of the this compound reference standard.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine |
| Synonyms | Valsartan Impurity D, Desvaleryl Valsartan |
| CAS Number | 676129-92-3 |
| Molecular Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.40 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Purity (typical) | ≥98%[3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the coupling of a protected biphenyl derivative with L-valine methyl ester, followed by tetrazole formation and subsequent hydrolysis.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of (S)-methyl 2-(((2'-(cyano)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate
-
In a round-bottom flask, dissolve L-valine methyl ester hydrochloride (1.2 eq) in a suitable organic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), to the solution and stir at room temperature.
-
Slowly add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of (S)-methyl 3-methyl-2-(((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)butanoate
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.
-
Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours, monitoring the conversion of the nitrile to the tetrazole by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Adjust the pH of the aqueous layer to acidic (pH 3-4) with a suitable acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude tetrazole intermediate from Step 2 in a mixture of methanol and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis of the methyl ester by TLC or HPLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 4-5 with a suitable acid (e.g., 1N HCl) to precipitate the final product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.
Purification Protocol
The crude this compound is purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the reference standard with the desired purity.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Preparative HPLC Method
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized gradient from 10% to 90% Mobile Phase B over 30-40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., a small amount of DMF or DMSO, diluted with the initial mobile phase).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up the preparative HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution onto the column.
-
Run the gradient elution and collect fractions corresponding to the main peak of the this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the organic solvent from the pooled fractions under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid reference standard.
Analytical Characterization
The identity and purity of the synthesized and purified this compound should be confirmed by various analytical techniques.
Analytical Data Summary
| Analysis | Specification | Typical Results |
| HPLC Purity | ≥ 98.0% | 99.5% |
| Mass Spectrometry (m/z) | [M+H]⁺: 352.18 | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 352.1774
-
Observed m/z: 352.18
Fragmentation Pattern: Key fragment ions observed in MS/MS analysis can help confirm the structure. Common fragmentation pathways involve the loss of the valine moiety and cleavage at the benzylic position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
¹H NMR: Characteristic peaks for the biphenyl protons, the tetrazole proton, the benzylic methylene protons, and the valine moiety protons are expected.
-
¹³C NMR: Resonances corresponding to all 19 carbon atoms should be observed, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the biphenyl system, and the aliphatic carbons of the valine side chain.
Conclusion
The successful synthesis and purification of the this compound reference standard are paramount for the quality control of Valsartan. The protocols outlined in these application notes provide a robust framework for obtaining this critical impurity in high purity. Adherence to these methods, coupled with thorough analytical characterization, will ensure a reliable supply of this reference standard for researchers and pharmaceutical professionals.
References
Protocol for the isolation of Devaleryl Valsartan Impurity from reaction mixtures.
Application Note & Protocol: Isolation of Devaleryl Valsartan Impurity
Introduction
This document provides a detailed protocol for the isolation of Devaleryl Valsartan, a potential impurity in the synthesis of the active pharmaceutical ingredient (API) Valsartan. The isolation of such impurities is critical for their characterization, to understand their toxicological profile, and to use them as reference standards in routine quality control analysis of Valsartan. This protocol employs a combination of extraction and preparative high-performance liquid chromatography (HPLC) to achieve a high purity of the isolated impurity.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals involved in the process development, quality control, and analytical development of Valsartan.
Experimental Protocols
Preliminary Sample Preparation: Liquid-Liquid Extraction
This initial step aims to enrich the this compound from the crude reaction mixture and remove bulk starting materials and other process-related impurities. The choice of solvents is based on the differential solubility of Valsartan, its impurity, and other components of the reaction mixture.
Materials and Reagents:
-
Crude Valsartan reaction mixture
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel (appropriate size for the reaction scale)
-
Glassware (beakers, flasks)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.
-
Acidic Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with 1 M HCl to remove any basic impurities. Discard the aqueous layer.
-
Basic Extraction: Extract the organic layer with 1 M NaOH. Devaleryl Valsartan and Valsartan, being acidic, will move into the aqueous basic layer, leaving non-acidic impurities in the organic layer. Collect the aqueous layer.
-
Acidification and Re-extraction: Cool the collected aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. This will precipitate both Valsartan and Devaleryl Valsartan. Extract the precipitated compounds back into a fresh portion of ethyl acetate.
-
Brine Wash: Wash the ethyl acetate layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain an enriched solid mixture of Valsartan and its impurities.
Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The enriched mixture is subjected to preparative HPLC to separate Devaleryl Valsartan from Valsartan and other closely related impurities. The analytical HPLC method is scaled up for this purpose.
Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Fraction collector
-
Analytical HPLC system for fraction analysis
Chromatographic Conditions:
| Parameter | Analytical Method | Preparative Method |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | To be calculated based on column dimensions (e.g., ~20 mL/min) |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | To be optimized based on sample concentration and column capacity |
| Column Temperature | 30 °C | 30 °C |
Procedure:
-
Sample Solution Preparation: Dissolve the enriched solid mixture obtained from the extraction step in a minimal amount of the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm filter before injection.
-
Method Scaling: Scale up the analytical HPLC method to the preparative scale. The flow rate for the preparative column can be estimated using the following formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².
-
Purification: Inject the prepared sample solution onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the Devaleryl Valsartan peak using the fraction collector. The retention time of Devaleryl Valsartan will be slightly earlier than that of Valsartan.
-
Fraction Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
-
Pooling and Concentration: Pool the fractions with the desired purity (e.g., >98%). Concentrate the pooled fractions under reduced pressure to remove the mobile phase solvents.
-
Lyophilization: Lyophilize the concentrated solution to obtain the isolated this compound as a solid.
Purity Confirmation and Characterization
The purity of the isolated Devaleryl Valsartan should be confirmed using analytical HPLC. Further characterization to confirm its identity can be performed using techniques such as LC-MS and NMR.
Data Presentation
Table 1: Analytical and Preparative HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | ~20 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 30 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 70 |
| 25 | 70 |
| 26 | 30 |
| 30 | 30 |
Visualization
Caption: Workflow for the isolation of this compound.
Application of Devaleryl Valsartan Impurity in forced degradation studies of valsartan.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies involve subjecting the drug substance to a variety of stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension, is known to degrade under certain stress conditions. One of its primary degradation products, particularly under acidic hydrolysis, is Devaleryl Valsartan (also known as Valsartan Impurity B). This document provides detailed application notes and protocols for the use of Devaleryl Valsartan impurity as a reference standard in the forced degradation studies of valsartan. The use of a well-characterized impurity standard is essential for the accurate identification and quantification of degradation products, ensuring the specificity and validity of the stability-indicating method.[1][2][3]
Role of this compound Standard
The this compound standard plays a pivotal role in forced degradation studies by:
-
Peak Identification: Facilitating the unambiguous identification of the Devaleryl Valsartan peak in the chromatograms of stressed valsartan samples through retention time matching.[4]
-
Method Specificity: Demonstrating the specificity of the analytical method by showing that the method can resolve the Devaleryl Valsartan peak from the parent valsartan peak and other potential degradation products.[5][6]
-
Quantification: Allowing for the accurate quantification of the this compound formed during forced degradation, which is crucial for understanding the degradation kinetics and mass balance.[5]
-
Method Validation: Serving as a key component in the validation of the stability-indicating HPLC method, particularly for parameters like specificity, accuracy, and precision.[7]
Experimental Protocols
This section outlines the detailed methodologies for conducting forced degradation studies on valsartan and the subsequent analysis using a stability-indicating HPLC method with Devaleryl Valsartan as a reference impurity.
Materials and Reagents
-
Valsartan Active Pharmaceutical Ingredient (API)
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphate buffer
-
Ortho-phosphoric acid
Preparation of Standard and Sample Solutions
3.2.1. Valsartan Stock Solution (for stress studies)
Accurately weigh and dissolve a suitable amount of Valsartan API in a volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).[8]
3.2.2. This compound Standard Stock Solution
Accurately weigh and dissolve a known amount of this compound reference standard in a volumetric flask with the diluent (mobile phase or a component of it) to obtain a stock solution of a known concentration (e.g., 0.1 mg/mL).
3.2.3. Working Standard Solutions
Prepare working standard solutions of both valsartan and Devaleryl Valsartan by diluting their respective stock solutions with the mobile phase to a concentration suitable for HPLC analysis (e.g., 10-100 µg/mL for valsartan and a lower concentration for the impurity, reflecting its expected level).
Forced Degradation Procedures
The following are general protocols for subjecting valsartan to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[8] The conditions provided below may need to be adjusted based on the preliminary stability of the specific valsartan batch.
3.3.1. Acid Hydrolysis
-
To a known volume of the Valsartan stock solution, add an equal volume of 1 M HCl.
-
Reflux the mixture at 60-80°C for a specified period (e.g., 2-6 hours).[1][9]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.3.2. Base Hydrolysis
-
To a known volume of the Valsartan stock solution, add an equal volume of 1 M NaOH.
-
Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-6 hours).[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
3.3.3. Oxidative Degradation
-
To a known volume of the Valsartan stock solution, add a specified volume of 3-30% H₂O₂.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 6-24 hours), protected from light.[1]
-
Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.
3.3.4. Thermal Degradation
-
Place the solid Valsartan API powder in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period (e.g., 24-48 hours).[2]
-
Alternatively, reflux a solution of valsartan in a suitable solvent.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at the appropriate concentration for HPLC analysis.
3.3.5. Photolytic Degradation
-
Expose the solid Valsartan API powder or a solution of valsartan in a suitable solvent to a photostability chamber.
-
The exposure should be to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the photo-stressed sample in the mobile phase for HPLC analysis.
HPLC Method for Analysis
The following is a representative stability-indicating HPLC method. The specific parameters may require optimization.
-
Column: C18 column (e.g., Inertsil ODS-3, 4.6 x 125 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 50 mM NaH₂PO₄ adjusted to pH 2.6 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common composition is a mixture of buffer and methanol in a ratio of 35:65 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the working standard solutions of valsartan and Devaleryl Valsartan to determine their retention times.
-
Inject the solutions from the forced degradation studies.
-
Identify the Devaleryl Valsartan peak in the chromatograms of the stressed samples by comparing its retention time with that of the Devaleryl Valsartan reference standard.
-
Calculate the percentage of degradation of valsartan and the percentage of formation of Devaleryl Valsartan in each stress condition.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of valsartan under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Valsartan Degraded | % Devaleryl Valsartan Formed | Other Major Degradants (% Area) |
| Acid Hydrolysis | 1 M HCl | 6 hours | 60°C | ~23.61%[1] | Significant formation | To be determined |
| Base Hydrolysis | 1 M NaOH | 6 hours | 60°C | No significant degradation[1] | Not detected | Not applicable |
| Oxidative Degradation | 7% H₂O₂ | 6 hours | 60°C | ~19.77%[1] | Not a primary product | To be determined |
| Thermal Degradation | Solid state | 6 hours | 60°C | No significant degradation[1] | Not detected | Not applicable |
| Photolytic Degradation | UV/Vis light | 8 hours | Ambient | Mild degradation | Not a primary product | To be determined |
Note: The percentages of degradation are indicative and can vary based on the specific experimental conditions and the purity of the valsartan sample.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of valsartan.
Degradation Pathway of Valsartan to Devaleryl Valsartan
Caption: Formation of Devaleryl Valsartan from Valsartan.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the robust and reliable forced degradation studies of valsartan. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to effectively conduct these studies. By following these methodologies, it is possible to develop and validate a specific and accurate stability-indicating analytical method for valsartan, thereby ensuring the quality, safety, and efficacy of the drug product throughout its shelf life.
References
- 1. uhplcs.com [uhplcs.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. rroij.com [rroij.com]
- 4. sorbtech.com [sorbtech.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. validating HPLC method for impurity analysis - Chromatography Forum [chromforum.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Devaleryl Valsartan Impurity as a Biomarker for Valsartan Degradation
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. The stability and purity of pharmaceutical products are critical for their safety and efficacy. Devaleryl Valsartan Impurity, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known degradation product of valsartan. This impurity is primarily formed through the hydrolysis of the acyl group of valsartan, a process that can be accelerated by acidic conditions. Monitoring the levels of this compound is crucial during drug development and quality control to ensure the stability of valsartan-containing products. These application notes provide detailed protocols for the analysis of this compound as a biomarker for valsartan degradation.
Data Presentation
The formation of this compound is significantly influenced by the stress conditions applied to the valsartan drug substance. The following table summarizes the quantitative data on valsartan degradation and the formation of its impurities under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. While specific percentages for this compound are not always individually reported in literature, it is consistently identified as a major degradant under acidic and photolytic stress.
| Stress Condition | Reagent/Parameters | Duration | Total Degradation of Valsartan (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl | 6 hours at 60°C | 23.61% | This compound and other hydrolytic products | [1] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature | 21.38% | Various hydrolytic products | |
| Oxidative | 30% H₂O₂ | 24 hours at room temperature | 19.77% | Oxidation products | [1] |
| Photolytic | UV light (254 nm) | 8 hours | Significant Degradation | Photolytic degradation products including this compound | [1] |
| Thermal | 60°C | 6 hours | No significant degradation | Not Applicable | [1] |
Mandatory Visualizations
Signaling Pathway of Valsartan
Valsartan exerts its therapeutic effect by blocking the Angiotensin II receptor type 1 (AT1R) within the Renin-Angiotensin-Aldosterone System (RAAS). This blockade inhibits the downstream effects of angiotensin II, leading to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.
Caption: Mechanism of action of Valsartan in the RAAS pathway.
Experimental Workflow for Biomarker Analysis
The following workflow outlines the process of subjecting valsartan to stress conditions and subsequently analyzing the formation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of valsartan and its related substances. The methodologies outlined are based on established and validated techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), suitable for routine quality control, stability studies, and impurity profiling.
Stability-Indicating HPLC Method for Valsartan
This method is designed to separate valsartan from its potential degradation products, making it suitable for stability testing of bulk drug and pharmaceutical formulations.[1][2][3]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Waters 2695 series LC system with a diode array detector or equivalent[1] |
| Column | Waters Symmetry C18 (250mm × 4.6mm, 5µm)[1] or Inertsil ODS-3 (125mm x 4.0mm, 5µm)[3] |
| Mobile Phase | A: 0.02 M Sodium Dihydrogen Ortho-phosphate (pH 2.5 adjusted with Ortho-phosphoric acid)[1] B: Acetonitrile Isocratic Elution: A:B (58:42 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 254 nm[3] or 225 nm[4] |
| Column Temperature | Ambient[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions:
-
Standard Stock Solution (Valsartan): Accurately weigh and dissolve 25 mg of Valsartan reference standard in a 25 mL volumetric flask with acetonitrile. Sonicate for 20 minutes and make up to volume with the same solvent.[1]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of valsartan into a 25 mL volumetric flask. Add about 20 mL of acetonitrile, sonicate for 20 minutes, and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration of about 100 µg/mL.
Data Summary
| Compound | Retention Time (min) |
| Valsartan | ~9.38[1] |
Note: Retention times are approximate and can vary depending on the specific instrument and column used.
Forced Degradation Studies
To establish the stability-indicating nature of the method, valsartan is subjected to stress conditions as per ICH guidelines.[1][3]
-
Acid Hydrolysis: Reflux with 1 M HCl for 2 hours.[5]
-
Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature for 2 hours.[5]
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Expose the solid drug to 60°C.[3]
-
Photolytic Degradation: Expose the drug solution to UV light (320-400 nm).[1]
The method effectively separates valsartan from degradation products formed under these conditions.[1][3]
UPLC Method for Simultaneous Determination of Valsartan and its Impurities
This rapid and sensitive UPLC method allows for the simultaneous determination of valsartan and its known impurities, suitable for quality control of active pharmaceutical ingredients (API).[4]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Waters Acquity UPLC system or equivalent |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | A: Solvent A B: Solvent B Specific solvent compositions are proprietary but typically involve a gradient mixture of buffered aqueous phase and an organic modifier. |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 225 nm[4] |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Run Time | < 10 minutes[4] |
Preparation of Solutions:
-
Standard and Sample solutions are prepared in a suitable diluent, typically a mixture of the mobile phase components.
Data Summary
This UPLC method provides significantly shorter run times compared to conventional HPLC methods, improving sample throughput.[4][6] The method is capable of separating valsartan from its seven known impurities.[4]
Chiral Separation of Valsartan Enantiomers
Valsartan is a chiral molecule, and its therapeutic activity resides in the (S)-enantiomer. This method allows for the separation and quantification of the (R)-enantiomer, a critical quality attribute.[7]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Instrument | HPLC system with a UV detector |
| Column | Chiralpak AD-H (amylose-based stationary phase)[7] |
| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
Data Summary
| Enantiomer | Retention Time (min) |
| (R)-enantiomer | ~8.0[7] |
| (S)-enantiomer (Valsartan) | ~9.2[7] |
Chromatographic Separation of Valsartan and Sacubitril
This method is applicable for the simultaneous determination of valsartan and sacubitril in their combined dosage form.[8][9]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Instrument | HPLC system with a UV detector |
| Column | Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm) for stereoisomeric separation[8] or Inertsil ODS-3 C18 (150 mm x 4.0 mm, 5 µm) for simultaneous quantification[9] |
| Mobile Phase | For stereoisomeric separation: A: n-hexane with 0.1% TFA, B: ethanol:isopropanol:TFA (80:20:0.1, v/v/v)[8] For simultaneous quantification: methanol:ethanol:water (40:30:30, v/v) + 0.1% triethylamine, pH 3.5[9] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 254 nm[8] or 267 nm[9] |
| Column Temperature | Ambient[9] |
Data Summary
The described methods allow for the successful separation and quantification of both active ingredients.[8][9] The stereoselective method can separate sacubitril, valsartan, and their stereoisomeric impurities within 50 minutes.[8]
Visualizations
Caption: Workflow for Stability-Indicating HPLC Analysis of Valsartan.
Caption: Logical Steps for Chiral Separation of Valsartan Enantiomers.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. japsonline.com [japsonline.com]
Application Note: Development of a Validated Stability-Indicating Assay Method for Valsartan
Introduction
Valsartan is an orally active, nonpeptide angiotensin II antagonist used in the treatment of hypertension.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing valsartan, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify valsartan in the presence of its degradation products, which may form during manufacturing, storage, or administration. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of valsartan in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Chromatographic Conditions
A simple, rapid, and precise isocratic reverse-phase HPLC (RP-HPLC) method was developed. The chromatographic conditions were optimized to achieve good separation between valsartan and its degradation products.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Symmetry C18 (250mm × 4.6mm, 5µm) or equivalent |
| Mobile Phase | 0.02 M Sodium Dihydrogen Ortho-phosphate (pH 2.5 adjusted with Ortho-phosphoric acid) : Acetonitrile (58:42 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 9.38 min |
Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of valsartan reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (for tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of valsartan and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
2. Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][4] The stressed samples were then diluted with the mobile phase to a final concentration of 100 µg/mL before analysis.
-
Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1 M HCl and heat at 60°C for 6 hours.[4] Neutralize the solution with 1 M NaOH.
-
Alkaline Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1 M NaOH and keep at room temperature for 2 hours.[2] Neutralize the solution with 1 M HCl.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug powder to UV light (320–400 nm) in a photostability chamber for 7 days.[1][5]
Summary of Forced Degradation Results
| Stress Condition | Observation | % Degradation |
| Acid Hydrolysis (1 M HCl, 60°C, 6h) | Significant degradation observed.[4] | ~23.61%[4] |
| Alkaline Hydrolysis (1 M NaOH, RT, 2h) | Less degradation compared to acid hydrolysis.[2] | ~21.38%[2] |
| Oxidative Degradation (30% H₂O₂, RT, 24h) | Significant degradation observed.[4] | ~19.77%[4] |
| Thermal Degradation (105°C, 24h) | No significant degradation observed. | Not significant |
| Photolytic Degradation (UV light, 7 days) | Mild degradation observed.[1] | Not significant |
3. Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Method Validation Parameters
| Parameter | Results |
| Linearity Range | 2.4 - 60 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| LOD | 0.993 µg/mL[1] |
| LOQ | 2.72 µg/mL |
| Robustness | The method was found to be robust with respect to small, deliberate variations in mobile phase composition, pH, and flow rate. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the development and validation of a stability-indicating assay method for valsartan.
Proposed Degradation Pathway of Valsartan
Caption: A simplified proposed degradation pathway for valsartan under forced degradation conditions.
The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of valsartan in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be used for the routine analysis of valsartan in bulk and pharmaceutical dosage forms, as well as for stability studies. The results of the forced degradation studies demonstrate the stability-indicating nature of the method, making it suitable for quality control and stability assessment of valsartan-containing products.[1][3]
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. hrpub.org [hrpub.org]
Application Notes and Protocols for the Characterization of Devaleryl Valsartan Impurity using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct analytical method for determining the concentration and purity of substances.[1][2][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification; instead, a certified internal standard of a different, well-characterized compound can be used.[1][4][5] This makes qNMR a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclei.[2][6] These application notes provide a detailed protocol for the quantitative analysis of Devaleryl Valsartan Impurity, a known potential impurity and degradation product of the active pharmaceutical ingredient (API) Valsartan, using ¹H-qNMR.[7][8]
This compound, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is an important impurity to monitor in the manufacturing and stability testing of Valsartan to ensure the quality, safety, and efficacy of the final drug product.[7][8]
Principle of qNMR for Impurity Quantification
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of protons giving rise to that signal.[1][9] By comparing the integral of a known, non-overlapping signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known concentration, the precise concentration of the impurity can be determined.[10]
Experimental Protocols
Materials and Equipment
-
Analyte: Sample containing this compound and Valsartan.
-
Internal Standard (IS): Maleic acid (Certified Reference Material). Note: Maleic acid is chosen for its simple ¹H-NMR spectrum (a singlet), high purity, and chemical shift in a region that is typically free from signals of the analyte and API.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS).
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a 5 mm probe.[5][11]
-
Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, vials with caps, vortex mixer, and ultrasonic bath.
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh approximately 10-15 mg of maleic acid (internal standard) into a 10 mL volumetric flask.[4]
-
Dissolve the maleic acid in DMSO-d₆ and make up the volume to the mark.
-
Calculate the exact concentration of the internal standard solution in mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 20-25 mg of the Valsartan sample containing the this compound into a clean, dry NMR tube or a vial.
-
Precisely add 0.5 mL of the internal standard stock solution to the vial.
-
Add an additional 0.5 mL of DMSO-d₆ to the vial to ensure complete dissolution.
-
Cap the vial and vortex for 1-2 minutes until the sample is completely dissolved. An ultrasonic bath may be used to aid dissolution.
-
If prepared in a vial, transfer the final solution to a 5 mm NMR tube.
-
qNMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be carefully set.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity.[5] |
| Nucleus | ¹H | High natural abundance and sensitivity.[2] |
| Pulse Sequence | Standard 1D proton experiment (e.g., zg30) | |
| Flip Angle | 30° | A small flip angle ensures a shorter relaxation delay is sufficient. |
| Relaxation Delay (d1) | 5 x T₁ (longest) | Crucial for ensuring complete relaxation of all relevant protons for accurate integration. A conservative value of 30 seconds is often used if T₁ values are unknown.[5] |
| Acquisition Time (aq) | ≥ 3 seconds | Provides good resolution.[5] |
| Number of Scans (ns) | ≥ 16 | To achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest). |
| Spectral Width (sw) | ~16 ppm | To cover the entire chemical shift range of interest.[5] |
| Temperature | 298 K (25 °C) | Stable temperature is important for consistent chemical shifts. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Perform a baseline correction across the entire spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration:
-
Integrate the well-resolved, non-overlapping singlet of the internal standard (maleic acid, ~6.3 ppm).
-
Identify and integrate a well-resolved, characteristic signal of this compound. Based on its structure, the methylene protons (-CH₂-) adjacent to the biphenyl ring are a potential candidate for a distinct signal.
-
-
Purity Calculation: The purity of the this compound in the sample is calculated using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_analyte: Integral of the selected signal for this compound.
-
N_analyte: Number of protons corresponding to the integrated signal of the analyte.
-
I_IS: Integral of the selected signal for the Internal Standard.
-
N_IS: Number of protons corresponding to the integrated signal of the Internal Standard (for maleic acid, N_IS = 2).
-
MW_analyte: Molecular weight of this compound (351.40 g/mol ).[7][12]
-
MW_IS: Molecular weight of the Internal Standard (for maleic acid, 116.07 g/mol ).
-
m_IS: Mass of the Internal Standard.
-
m_sample: Mass of the sample.
-
P_IS: Purity of the Internal Standard (as stated in the certificate of analysis).
-
Data Presentation
The quantitative results should be summarized in a clear and structured table for easy comparison and reporting.
Table 1: qNMR Quantification of this compound
| Sample ID | Mass of Sample (mg) | Mass of IS (mg) | Integral of Analyte (I_analyte) | Integral of IS (I_IS) | Purity of this compound (% w/w) |
| Batch A | 25.1 | 10.2 | [Value] | [Value] | [Calculated Value] |
| Batch B | 24.9 | 10.3 | [Value] | [Value] | [Calculated Value] |
| Batch C | 25.3 | 10.1 | [Value] | [Value] | [Calculated Value] |
Visualizations
Caption: Experimental workflow for qNMR analysis of this compound.
Caption: Chemical structures of Valsartan and this compound.
Caption: Logical relationship of the qNMR purity calculation.
Conclusion
Quantitative NMR is a highly accurate, precise, and reliable method for the characterization and quantification of pharmaceutical impurities such as this compound.[1][13] The protocol outlined in these application notes provides a robust framework for researchers, scientists, and drug development professionals to implement qNMR for routine quality control and stability testing of Valsartan. The direct nature of the measurement, without the need for a specific reference standard for the impurity, makes qNMR an efficient and valuable tool in pharmaceutical analysis.[4][9] Method validation in accordance with ICH guidelines should be performed to ensure the suitability of this protocol for its intended analytical application.[1][5]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 4. enovatia.com [enovatia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. caymanchem.com [caymanchem.com]
- 8. veeprho.com [veeprho.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Devaleryl Valsartan Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Devaleryl Valsartan impurity. Devaleryl Valsartan, also known as Valsartan Impurity B, is a critical reference standard for the quality control of Valsartan, an angiotensin II receptor blocker widely used in the management of hypertension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
Devaleryl Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[[2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]amine, is a key process impurity and potential degradation product of Valsartan.[1][2][3] Its synthesis is crucial for obtaining a certified reference standard, which is essential for the accurate identification, quantification, and control of this impurity in Valsartan active pharmaceutical ingredient (API) and finished drug products, ensuring their quality, safety, and efficacy.[4][5]
Q2: What is the general synthetic route for this compound?
The synthesis of Devaleryl Valsartan typically mirrors the initial steps of the Valsartan synthesis. It involves the N-alkylation of an L-valine ester derivative with a reactive biphenyl methyl halide, followed by the hydrolysis of the ester group. A common starting material is L-valine methyl ester hydrochloride, which is reacted with 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl or a protected precursor.
Q3: What are the most common challenges encountered during the synthesis of this compound?
The primary challenges include:
-
Controlling the N-alkylation reaction: Preventing the formation of the dialkylated impurity is a significant hurdle. This side product is often difficult to separate from the desired mono-alkylated product.
-
Incomplete reaction: The N-alkylation reaction may not proceed to completion, leaving significant amounts of unreacted L-valine ester starting material, which complicates purification.
-
Purification of the final product: Isolating Devaleryl Valsartan with high purity can be challenging due to the presence of structurally similar impurities and starting materials.
-
Racemization: The chiral integrity of the L-valine moiety must be maintained throughout the synthesis. Harsh reaction conditions can lead to racemization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of N-alkylation Product | 1. Incomplete reaction.[1] 2. Sub-optimal reaction temperature. 3. Poor solubility of the base (e.g., K₂CO₃) in the chosen solvent.[1] 4. Steric hindrance. | 1. Increase reaction time and monitor progress by TLC or HPLC. 2. Gradually increase the reaction temperature, for example, from room temperature to 60°C.[6] 3. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. Consider using a more soluble base such as cesium carbonate.[1] 4. Ensure the use of a non-hindered base. |
| Formation of Dialkylated Impurity | 1. Excess of the biphenyl methyl halide electrophile. 2. Use of a strong base that fully deprotonates the secondary amine, making it highly nucleophilic. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the L-valine ester nucleophile. 2. Employ a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or a less reactive inorganic base. |
| Difficulty in Purifying the Final Product | 1. Presence of unreacted starting materials. 2. Co-elution of structurally similar impurities during chromatography. | 1. Optimize the reaction to maximize conversion. Consider a thorough work-up procedure to remove unreacted starting materials before chromatography. 2. Utilize a high-resolution purification technique such as preparative HPLC. Employ a gradient elution method to achieve better separation. |
| Racemization of the Chiral Center | 1. Use of strong bases or high temperatures for extended periods. | 1. Employ mild reaction conditions. Use a non-nucleophilic organic base and maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.[7] |
| Hydrolysis of the Ester Group During N-alkylation | 1. Presence of water in the reaction mixture. 2. Use of a strongly basic and aqueous work-up. | 1. Use anhydrous solvents and reagents. 2. Perform a non-aqueous work-up if possible, or minimize the exposure to strong aqueous bases. |
Experimental Protocols
Protocol 1: Synthesis of Devaleryl Valsartan Methyl Ester
This protocol describes the N-alkylation of L-valine methyl ester hydrochloride.
Materials:
-
L-valine methyl ester hydrochloride
-
4-Bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred suspension of L-valine methyl ester hydrochloride (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add a solution of 4-bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the protected Devaleryl Valsartan methyl ester.
Protocol 2: Hydrolysis and Deprotection to this compound
This protocol describes the final steps to obtain the target impurity.
Materials:
-
Protected Devaleryl Valsartan methyl ester (from Protocol 1)
-
Methanol
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Dichloromethane
Procedure:
-
Dissolve the protected Devaleryl Valsartan methyl ester in a mixture of methanol and dichloromethane.
-
Add 1N hydrochloric acid and stir at room temperature for 2-4 hours to remove the trityl protecting group. Monitor the deprotection by TLC or HPLC.
-
After completion, neutralize the reaction mixture with 1N sodium hydroxide.
-
Add an excess of 1N sodium hydroxide to hydrolyze the methyl ester. Stir the mixture at room temperature for 4-6 hours.
-
After the hydrolysis is complete (as monitored by TLC or HPLC), acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Data Presentation
| Parameter | N-Alkylation of L-Valine Methyl Ester | Hydrolysis of Methyl Ester |
| Typical Solvent | DMF, Acetonitrile | Methanol/Water, THF/Water |
| Typical Base | K₂CO₃, Cs₂CO₃, DIPEA | NaOH, LiOH |
| Reaction Temperature | Room Temperature to 60°C | Room Temperature to 40°C |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Reported Yields | 60 - 80% (for similar mono-alkylation reactions) | >90% |
| Common Side Products | Dialkylated product, unreacted starting material | - |
Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Devaleryl Valsartan Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Challenges in N-Alkylation
Caption: Interplay of factors in N-alkylation challenges.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. WO2005049586A1 - Process for production of (s) -n-pentanoyl-n-[[2â-(1h-tetrazole-5yl) [1,1â-biphenyl]-4-yl]methyl]-l-valine - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. chimia.ch [chimia.ch]
- 5. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize the formation of Devaleryl Valsartan Impurity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of Devaleryl Valsartan Impurity in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of Valsartan, leading to the formation of this compound.
Issue 1: High Levels of this compound Detected in the Final Product
-
Question: We are observing a significant peak corresponding to this compound in our final product's chromatogram. What are the likely causes and how can we mitigate this?
-
Answer: High levels of this compound are primarily associated with acidic conditions during the manufacturing process or storage.[1] This impurity is a known degradation product formed under acidic hydrolysis.[1]
Troubleshooting Steps:
-
pH Monitoring and Control:
-
Review the pH of all aqueous solutions used in your synthesis, particularly during work-up and purification steps.
-
Ensure that the pH is maintained in a neutral to slightly alkaline range, especially during steps where the Valsartan molecule is exposed to aqueous environments for extended periods.
-
If acidic conditions are necessary for other process steps, minimize the exposure time and temperature.
-
-
Raw Material Quality:
-
Test incoming starting materials and intermediates for the presence of acidic residues.
-
Ensure that solvents are of high purity and free from acidic contaminants.
-
-
Storage Conditions:
-
Store Valsartan and its intermediates in a well-controlled environment, avoiding acidic vapors or contact with acidic surfaces.
-
-
Issue 2: Inconsistent Formation of this compound Between Batches
-
Question: The amount of this compound varies significantly from batch to batch. What could be the source of this inconsistency?
-
Answer: Batch-to-batch variability in the formation of this compound often points to inconsistent control over critical process parameters.
Troubleshooting Steps:
-
Reaction Temperature Control:
-
Ensure that the temperature during all reaction and purification steps is tightly controlled and consistent. Elevated temperatures can accelerate acid-catalyzed hydrolysis.
-
-
Solvent and Reagent Consistency:
-
Verify the quality and consistency of all solvents and reagents used. The presence of varying levels of acidic impurities in raw materials can lead to inconsistent impurity profiles.
-
-
Process Hold Times:
-
Standardize all process hold times. Extended exposure to even mildly acidic conditions can lead to increased formation of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Valsartan Impurity B, is a potential impurity found in commercial preparations of Valsartan.[2] It is recognized as both an intermediate in some synthetic routes and a degradation product formed under acidic conditions.[3]
Q2: How is this compound typically formed?
A2: The primary pathway for the formation of this compound is the acid-catalyzed hydrolysis of the N-pentanoyl (valeryl) group from the Valsartan molecule. Forced degradation studies have demonstrated that Valsartan degrades significantly under acidic stress to form this impurity.[1]
Q3: What analytical methods are suitable for detecting and quantifying this compound?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are commonly used for the detection and quantification of Valsartan and its impurities, including this compound.[1][4] These methods can effectively separate the impurity from the main active pharmaceutical ingredient (API) and other degradation products.
Q4: Are there any specific synthetic steps that are particularly sensitive to the formation of this impurity?
A4: Any step in the synthesis or work-up that involves acidic conditions can potentially lead to the formation of this compound. The final hydrolysis step to form the carboxylic acid of Valsartan is a critical point to monitor and control pH.
Data on Valsartan Degradation
The following table summarizes the results from forced degradation studies of Valsartan under various stress conditions. This data highlights the conditions that are most likely to lead to the formation of degradation products, including this compound.
| Stress Condition | Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis (1 M HCl) | 60°C | 6 hours | 23.61% | Devaleryl Valsartan and others | [1] |
| Oxidative (H₂O₂) | 60°C | 6 hours | 19.77% | Oxidative degradation products | [1] |
| Basic Hydrolysis (0.1 M NaOH) | Room Temp | - | Stable | No significant degradation | [1] |
| Thermal | 60°C | - | Stable | No significant degradation | [1] |
| Photolytic | - | - | Stable | No significant degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for Valsartan and its Impurities
This protocol is adapted from a validated UPLC method for the determination of Valsartan and its degradation products.[4]
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 30% B
-
1-7 min: 30-70% B
-
7-8 min: 70-30% B
-
8-9.5 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
Protocol 2: General Procedure to Minimize this compound during Synthesis
This protocol provides general guidelines for minimizing the formation of this compound during the final steps of Valsartan synthesis.
-
Hydrolysis Step:
-
After the formation of the protected Valsartan intermediate, perform the hydrolysis of the ester group under controlled alkaline conditions (e.g., using NaOH or KOH in a suitable solvent system like methanol/water).
-
Maintain the pH of the reaction mixture above 9 throughout the hydrolysis process.
-
Monitor the reaction progress by HPLC to ensure complete conversion and avoid prolonged reaction times.
-
-
Work-up and Neutralization:
-
Upon completion of the hydrolysis, carefully neutralize the reaction mixture to a pH of 7.0-7.5 using a suitable acid (e.g., dilute HCl).
-
Perform the neutralization at a controlled temperature (e.g., 0-10°C) to dissipate any heat generated.
-
Avoid over-acidification, which can lead to the formation of this compound.
-
-
Extraction and Isolation:
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with a neutral or slightly basic aqueous solution to remove any residual acid.
-
Dry the organic layer over a suitable drying agent and concentrate under reduced pressure at a controlled temperature.
-
-
Crystallization:
-
Crystallize the crude Valsartan from a suitable solvent system.
-
Ensure that the crystallization solvent is free from acidic impurities.
-
Visualizations
Caption: Workflow of Valsartan synthesis and the formation of this compound.
Caption: Troubleshooting logic for high levels of this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of HPLC parameters for improved separation of valsartan impurities.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of valsartan and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities associated with valsartan? A1: Impurities in valsartan can originate from the manufacturing process or from degradation. Process-related impurities may include starting materials and intermediates, while degradation products can form under stress conditions like exposure to acid, base, oxidation, heat, or light.[1][2] Common impurities are often referred to as valsartan related compound B (VAL RC-B) and valsartan related compound C (VAL RC-C).[2] Additionally, some cancer-causing impurities, such as N-Nitrosodiethylamine, have been reported in certain valsartan drug products.[3]
Q2: Why is forced degradation testing necessary for valsartan analysis? A2: Forced degradation studies, also known as stress testing, are crucial for developing a stability-indicating analytical method as required by ICH guidelines.[4][5] These studies help identify potential degradation products that could arise during the shelf life of the drug product.[6] By intentionally degrading the drug under various stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress), you can ensure the HPLC method is capable of separating these degradants from the main drug peak, which is a key aspect of method specificity.[1][4][5]
Q3: What are the key validation parameters for a stability-indicating HPLC method for valsartan? A3: According to ICH guidelines, a stability-indicating HPLC method must be validated for several parameters to ensure it is reliable and suitable for its intended purpose.[1] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4][7]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[4]
-
Accuracy: The closeness of test results to the true value, often determined through recovery studies.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).[6]
Troubleshooting Guide
Q4: I am observing poor resolution between valsartan and an impurity peak. What should I do? A4: Poor resolution can be addressed by systematically adjusting several chromatographic parameters.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent generally increases retention times and can improve the separation of closely eluting peaks.
-
pH of Aqueous Buffer: Valsartan is an acidic compound.[3] Adjusting the pH of the mobile phase can alter its ionization state and significantly impact retention and selectivity on a reverse-phase column. A common pH for valsartan analysis is around 2.5 to 4.0.[4][8]
-
-
Change Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, though it will also increase the run time.[9]
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18), a smaller particle size (e.g., 3 µm instead of 5 µm), or a longer column length to enhance separation efficiency.
Q5: The valsartan peak is tailing. How can I improve the peak shape? A5: Peak tailing is a common issue that can affect integration accuracy and resolution.
-
Check Mobile Phase pH: For an acidic compound like valsartan, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica-based column, causing tailing. Ensure the pH is sufficiently low (e.g., pH 2.5-3.0) to keep the analyte in its neutral form.[4]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and injecting a smaller volume.
-
Column Degradation: The column may be aging or contaminated. Flush the column with a strong solvent or, if the problem persists, replace the column. Voids in the column packing can also cause tailing.
Q6: I see no degradation in my forced degradation samples using a PDA detector, but I suspect co-elution. How can I confirm this? A6: This is a critical issue where a photodiode array (PDA) detector may not be sufficient. A study showed that while HPLC-PDA indicated high stability for valsartan under acid stress, HPLC-Mass Spectrometry (MS) analysis revealed the presence of co-eluting degradation products.[10]
-
Use Mass Spectrometry (MS): An MS detector can identify compounds based on their mass-to-charge ratio. If degradation products are co-eluting with the main valsartan peak, the MS will show ions corresponding to the degradants at the same retention time as valsartan.[10]
-
Peak Purity Analysis: Use the peak purity function of your chromatography data system. A peak purity value greater than 990 generally indicates a homogenous peak, but this is not always foolproof, especially if the degradant has a similar UV spectrum to the parent drug.[4]
Optimized HPLC Parameters
The following tables summarize various reported HPLC conditions for the analysis of valsartan and its impurities. These can serve as a starting point for method development.
Table 1: HPLC Method Parameters for Valsartan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | Waters Symmetry C18 (250x4.6mm, 5µm)[4] | Thermo-hypersil ODS (150x4.6mm, 5µm) | X terra RP-18 (100x4.6mm, 5µm) | L1 Column (250x4.6mm, 10µm)[5] |
| Mobile Phase | 0.02M NaH₂PO₄ (pH 2.5) : Acetonitrile (58:42 v/v)[4] | Water : Acetonitrile : Glacial Acetic Acid (500:500:1 v/v/v) | Water : Acetonitrile : Glacial Acetic Acid (550:450:1 v/v/v) | Acetonitrile : Water : Glacial Acetic Acid (50:50:0.1 v/v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min[5] |
| Detection (UV) | Not Specified | 273 nm | 248 nm | 230 nm[5] |
| Column Temp. | Ambient[4] | 25 °C | Not Specified | Not Specified |
| Retention Time | 9.38 min[4] | 4.6 min | 2.53 min | 4.6 min[5] |
Table 2: Gradient HPLC Method for Valsartan and its Impurities
| Parameter | Method 5 |
|---|---|
| Column | L1 column (250 x 4.6 mm; 5 μm)[2][11] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[2][11] |
| Mobile Phase B | 100% Acetonitrile[2][11] |
| Flow Rate | 1.0 mL/min[2] |
| Detection (UV) | 265 nm[2][11] |
| Column Temp. | 25 °C[2] |
| Gradient Program | Time(min)/%B: 0/10, 5/10, 20/60, 40/60, 41/10, 50/10[2][11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for performing forced degradation studies and preparing solutions for analysis.
1. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve 25 mg of valsartan reference standard in a 25 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.[4]
-
Working Standard: Dilute the stock solution with the mobile phase to a final working concentration (e.g., 100 µg/mL).
2. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of valsartan into a volumetric flask.
-
Add diluent (e.g., acetonitrile), sonicate for approximately 10-20 minutes to ensure complete dissolution, and then dilute to the final volume.[5]
-
Centrifuge or filter the solution through a 0.45 µm nylon filter to remove excipients before injection.[5]
3. Forced Degradation Procedure:
-
Use a sample concentration of approximately 0.05 mg/mL to 1 mg/mL for all stress studies.[6] After degradation, neutralize the solutions (if necessary) and dilute with the mobile phase to the working concentration.
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 60°C for a specified period (e.g., 6 hours).[6] Neutralize with 1 M NaOH.[6]
-
Alkaline Hydrolysis: Treat the drug solution with 1.5 N NaOH at room temperature for a specified period.[4] Neutralize with HCl.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature or heat at 60°C.[4][6]
-
Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven (e.g., 60°C) for a set duration.
-
Photolytic Degradation: Expose the drug solution or solid powder to UV light (e.g., in a UV cabinet) for a defined period.[4]
Visual Workflow and Logic Diagrams
Caption: A workflow for developing and validating a stability-indicating HPLC method.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Troubleshooting guide for peak tailing and asymmetry in Devaleryl Valsartan Impurity analysis.
This guide provides troubleshooting for common issues encountered during the HPLC analysis of Devaleryl Valsartan, a known impurity and synthetic intermediate of Valsartan.[1][2] The following sections address frequently asked questions and provide systematic solutions to problems related to peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What is Devaleryl Valsartan?
Devaleryl Valsartan, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a key intermediate in the synthesis of the antihypertensive drug Valsartan.[1][3] It is also considered a potential impurity in the final drug product.[4]
Q2: What are the chemical properties of Devaleryl Valsartan relevant to HPLC analysis?
Understanding the chemical properties of Devaleryl Valsartan is crucial for troubleshooting chromatographic issues. Key properties are summarized in the table below.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₉H₂₁N₅O₂ | --- |
| Molecular Weight | 351.40 g/mol [1][5] | --- |
| Predicted pKa | 2.29 ± 0.13[2] | The molecule has acidic functional groups (carboxylic acid and tetrazole). The mobile phase pH should be carefully controlled to ensure a consistent ionization state and avoid peak shape issues. A pH below 2 would ensure the molecule is largely protonated. |
| Predicted LogP | 2.7325[5] | Indicates moderate hydrophobicity, suitable for reversed-phase HPLC. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in Ethanol.[2][4] | The sample solvent should be compatible with the mobile phase to prevent peak distortion. It is highly soluble in DMSO.[1] |
Q3: What are the typical HPLC conditions for Valsartan impurity analysis?
Several reversed-phase HPLC methods have been developed for the analysis of Valsartan and its impurities. Common parameters are outlined below and can serve as a starting point for the analysis of Devaleryl Valsartan.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Inertsil ODS-3v, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol). The pH is often acidic (around 2.5-3.0).[6][7] |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 265 nm[6] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Troubleshooting Guide: Peak Tailing and Asymmetry
Peak tailing and asymmetry are common problems in HPLC that can affect the accuracy and precision of quantification. The following guide provides a systematic approach to diagnosing and resolving these issues in the context of Devaleryl Valsartan analysis.
Problem: The Devaleryl Valsartan peak is tailing.
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.
Devaleryl Valsartan contains a secondary amine and a tetrazole ring, which can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) will protonate the silanol groups, reducing their interaction with the basic sites on the analyte.
-
Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of accessible free silanols.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
Solutions:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: Lower the concentration of the sample.
Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak tailing. Column degradation can also expose more active sites.
Solutions:
-
Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.
-
Flush the Column: Wash the column with a strong solvent to remove contaminants.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Problem: The Devaleryl Valsartan peak is asymmetric (fronting or tailing).
Peak asymmetry can manifest as either fronting (the front of the peak is sloped) or tailing.
If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to peak fronting. Conversely, a very weak solvent can cause peak tailing.
Solutions:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.
-
Minimize Injection Volume: If a stronger solvent must be used, keep the injection volume as small as possible.
Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak asymmetry.
Solutions:
-
Use Short, Narrow-Bore Tubing: Minimize the length and internal diameter of all connecting tubing.
-
Ensure Proper Fittings: Check that all fittings are correctly made and have no dead volume.
Experimental Protocols
A typical starting point for developing a stability-indicating HPLC method for Valsartan and its impurities is as follows:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Isocratic Elution: Solvent A:Solvent B (58:42 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing and asymmetry issues.
Caption: Troubleshooting flowchart for peak shape issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicalbook.com]
- 3. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicea.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemscene.com [chemscene.com]
- 6. japsonline.com [japsonline.com]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the yield and purity of synthesized Devaleryl Valsartan Impurity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of synthesized Devaleryl Valsartan Impurity, an important intermediate in the synthesis of Valsartan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, chemically known as (S)-N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-L-valine, is a key intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan.[1][2] Its purity is crucial as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API).
Q2: What is the general synthetic route for this compound?
The most common route involves the N-alkylation of an L-valine ester (such as methyl or benzyl ester) with a reactive derivative of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile or a protected tetrazole analogue. This is typically followed by hydrolysis of the ester group to yield the final carboxylic acid.
Q3: What are the critical parameters affecting the yield and purity of this compound?
The critical parameters include the choice of base, solvent, reaction temperature, and the quality of starting materials. The ratio of reactants is also important to control the formation of side products.
Q4: How can the purity of this compound be assessed?
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound and quantifying related substances.[3][4] Chiral HPLC can be used to determine the enantiomeric purity.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Use a stronger base or a more polar aprotic solvent like DMF to improve solubility and reaction rate.[3] - Ensure the quality of the alkylating agent is high. |
| Product loss during work-up. | - Optimize the extraction pH to ensure the product is in the desired layer. - Use an appropriate solvent for extraction and crystallization to minimize solubility losses. | |
| High Levels of Dialkylated Impurity | Use of a strong base or high temperatures, leading to the reaction of the product with another molecule of the alkylating agent. | - Use a milder base such as sodium or potassium carbonate.[6] - Control the reaction temperature, keeping it as low as feasible. - Use a stoichiometric amount of the alkylating agent. |
| The primary amine of the L-valine ester is too reactive. | - Consider using a protecting group strategy for the amine if other methods fail. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. - Increase the reaction temperature or time as needed. |
| Poor quality of reagents. | - Use reagents of high purity. - Ensure the base used is not hydrated, as water can interfere with the reaction. | |
| Difficulty in Purification/Crystallization | The product is an oily residue. | - Attempt to form a salt (e.g., hydrochloride or oxalate) of the intermediate ester, which may be more crystalline.[3] - Use a solvent/anti-solvent system for crystallization. Common solvents include ethyl acetate, while anti-solvents can be non-polar solvents like hexane or cyclohexane.[1] |
| Co-precipitation of impurities. | - Perform a multi-step purification, such as an initial wash with a solvent in which the impurity is more soluble, followed by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester
This protocol is based on the N-alkylation of L-valine methyl ester.
Materials:
-
L-valine methyl ester hydrochloride
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a protected tetrazole equivalent)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Tetrabutylammonium bromide (TBAB) (as a phase transfer catalyst)
-
Toluene
-
Aqueous HCl
Procedure:
-
In a reaction flask, charge L-valine methyl ester HCl, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, potassium carbonate, and TBAB in acetone.[6]
-
Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for about 12 hours.[6]
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate to obtain a residue.
-
Dissolve the residue in toluene and wash with water.
-
Adjust the pH of the toluene layer to about 2.0 with aqueous HCl to precipitate the hydrochloride salt of the product.[6]
-
Filter the solid, wash with toluene, and dry to obtain the title compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying the crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable ester solvent)
-
n-Heptane or cyclohexane (as an anti-solvent)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Cool the solution to room temperature.
-
Slowly add an anti-solvent like n-heptane or cyclohexane with stirring until turbidity is observed.
-
Continue stirring and cool the mixture in an ice bath to promote crystallization.
-
Filter the precipitated solid.
-
Wash the solid with a cold mixture of the crystallization solvent and anti-solvent.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Impact of Solvent and Base on the N-Alkylation Reaction
| Solvent | Base | Temperature (°C) | Typical Yield (%) | Key Observations | Reference |
| Acetone | Potassium Carbonate | Reflux (55-60) | ~75-85 | Good for laboratory scale; simple work-up. | [6] |
| DMF | N,N-Diisopropylethylamine | 45-50 | ~90-95 | Higher yield, but DMF can be difficult to remove. | [3] |
| Toluene | Sodium Carbonate | Reflux | ~70-80 | Can be used for direct salt formation of the product. | [3] |
| Ethyl Acetate | Sodium Carbonate | Reflux | ~70-80 | Good alternative to acetone; easy to handle. | [6] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for enhancing yield and purity.
References
- 1. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 2. Isoleucine Valsartan (Impurity D) : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102391200A - Preparation method of high purity valsartan - Google Patents [patents.google.com]
- 6. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]
Addressing matrix effects in the bioanalysis of Devaleryl Valsartan Impurity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Devaleryl Valsartan Impurity.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency of the target analyte by co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[2] Given that this compound is an impurity of Valsartan, a drug commonly administered, its analysis in biological matrices like plasma is crucial and susceptible to such interferences.
This guide offers strategies to identify, minimize, and troubleshoot matrix effects, with a focus on methods adaptable from the well-established bioanalysis of the parent drug, Valsartan.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the analysis of this compound?
A1: The primary causes of matrix effects are co-eluting endogenous components from the biological matrix (e.g., plasma, urine). For plasma samples, phospholipids are a major contributor to ion suppression.[2] Other potential sources include salts, proteins that were not fully removed during sample preparation, and any concomitant medications the subject may be taking.
Q2: How can I qualitatively assess if I have a matrix effect issue?
A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the expected retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.
Q3: What is the first step I should take if I suspect significant matrix effects?
A3: The first and most critical step is to optimize the sample preparation procedure. A more rigorous cleanup can significantly reduce matrix components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q4: Can changing my chromatographic conditions help?
A4: Yes. Modifying the chromatographic method to better separate the this compound from interfering matrix components is a highly effective strategy. This can involve:
-
Changing the stationary phase: Using a different column chemistry (e.g., a biphenyl or pentafluorophenyl phase instead of a standard C18) can alter selectivity.
-
Modifying the mobile phase: Adjusting the pH or the organic solvent composition can change the retention behavior of both the analyte and interferences.
-
Using a gradient elution: A well-designed gradient can help to resolve the analyte from early-eluting matrix components.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A5: While not strictly mandatory, a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement as the analyte, leading to a more accurate and precise quantification based on the analyte-to-IS peak area ratio. If a specific SIL-IS is not available, an analogue internal standard with similar physicochemical properties can be used, though it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Low or no analyte signal in spiked matrix samples, but good signal in neat solution. | Severe ion suppression from the matrix. | 1. Improve Sample Cleanup: Switch from Protein Precipitation to LLE or SPE. 2. Optimize Chromatography: Modify the mobile phase or use a different column to separate the analyte from the suppression zone. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| Inconsistent peak areas for replicate injections of the same sample. | Variable matrix effects between injections, possibly due to inconsistent sample preparation or carryover. | 1. Ensure Consistent Sample Preparation: Use precise volumes and vortexing times. 2. Optimize Autosampler Wash: Use a strong solvent in the autosampler wash to prevent carryover. 3. Use a SIL-IS: This will help to correct for injection-to-injection variability. |
| Poor linearity of the calibration curve in matrix. | Concentration-dependent matrix effects. | 1. Re-evaluate Sample Preparation: The chosen method may not be effective across the entire concentration range. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples. |
| High variability between different lots of blank matrix. | Lot-to-lot differences in endogenous components causing variable matrix effects. | 1. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of blank matrix to assess the variability of the matrix effect. 2. Select a More Robust Sample Preparation Method: A more rigorous cleanup can minimize the impact of lot-to-lot variability. |
Experimental Protocols
The following are generalized experimental protocols adapted from validated methods for Valsartan that can serve as a starting point for the bioanalysis of this compound. Optimization will be necessary.
Protocol 1: Protein Precipitation (PPT)
This is the simplest but least clean sample preparation method.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of a pH-adjusting buffer (e.g., 0.1 M HCl, depending on the pKa of the impurity).
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and can be optimized for high selectivity.
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample (e.g., diluted 1:1 with water).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in mobile phase.
Data Presentation
The following tables summarize typical LC-MS/MS parameters and sample preparation recovery data for Valsartan, which can be used as a starting point for method development for this compound.
Table 1: Example LC-MS/MS Conditions for Valsartan Analysis
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition | To be determined for this compound (e.g., for Valsartan: m/z 436.2 -> 291.2) |
Table 2: Comparison of Sample Preparation Methods for Valsartan (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 80 (Significant Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 85 - 105 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 110 (Negligible Effect) |
Note: Data is illustrative and will need to be experimentally determined for this compound.
Visualizations
The following diagrams illustrate key workflows and concepts in addressing matrix effects.
Caption: A generalized experimental workflow for the bioanalysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
Investigating the stability issues of Devaleryl Valsartan Impurity reference solutions.
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Devaleryl Valsartan Impurity reference solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as Valsartan Impurity B, is a known degradation product of the active pharmaceutical ingredient (API) Valsartan.[1][2][3] It is typically formed under acidic conditions.[1] As a reference standard, the stability of its solution is critical for the accurate quantification of impurities in Valsartan drug products, ensuring their safety and quality.[4][5][6] Using a degraded reference solution can lead to inaccurate analytical results.[4]
Q2: My this compound reference solution is showing unexpected peaks in the chromatogram. What could be the cause?
Unexpected peaks can arise from several sources:
-
Degradation: The reference solution itself may have degraded due to improper storage or handling. Valsartan and its impurities are susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[7][8][9][10]
-
Contamination: The solvent, glassware, or analytical instrument could be contaminated.
-
Co-elution: The unexpected peak might be a degradation product that is not well-separated from the main analyte peak by the current analytical method. Studies on Valsartan have shown that some degradation products can co-elute, making them undetectable by certain methods like HPLC with a Photodiode Array (PDA) detector, but visible with Mass Spectrometry (MS).[11][12]
Q3: What are the recommended storage conditions for this compound reference solutions?
While specific stability data for solutions should be generated in-house, general recommendations based on the nature of the compound are:
-
Long-Term Storage: For powdered reference material, storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended by some suppliers.[13] For prepared solutions, long-term stability should be assessed under refrigerated (2-8°C) or frozen conditions.[14]
-
Short-Term (In-Use) Storage: Solutions used for daily analysis should be evaluated for stability at ambient laboratory temperatures.[14]
-
Protection: Protect solutions from light and moisture to prevent photolytic and hydrolytic degradation.[9][10][15] Always use tight-fitting containers.[15]
Q4: How can I establish the stability of my reference solution?
A hold-time study should be performed.[16] This involves preparing a batch of the reference solution and testing it at set intervals (e.g., 0, 24, 48 hours, and then weekly or monthly) under its intended storage conditions. The analytical response of the stored solution is compared to that of a freshly prepared solution.[14] The solution is considered stable as long as the results meet the pre-defined acceptance criteria (e.g., no significant change in concentration, no new impurity peaks greater than a specified threshold).
Q5: The concentration of my reference solution appears to be decreasing over time. What is the likely degradation pathway?
Devaleryl Valsartan is a product of Valsartan's acid hydrolysis. While its own degradation pathways are not extensively detailed in public literature, as an amino acid derivative, it may be susceptible to further hydrolysis, oxidation, or photodecomposition depending on the storage conditions (solvent, pH, light, temperature).[7][8][9] A decreasing concentration accompanied by the appearance of new peaks suggests chemical degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Drifting Peak Area / Inconsistent Results | Solution Instability | Prepare a fresh reference solution. Conduct a hold-time study to determine the usable life of the solution under your laboratory's conditions.[14][16] |
| Instrument Variability | Perform system suitability tests to ensure the analytical system is performing correctly. | |
| New, Unidentified Peaks in Chromatogram | Degradation of Reference Standard | Analyze the solution using a mass spectrometer (LC-MS) to identify the mass of the new peaks, which can help elucidate the degradation product's structure.[11][12] Prepare a fresh solution from the solid reference material. |
| Solvent Contamination | Use fresh, high-purity (e.g., HPLC-grade) solvents for solution preparation and the mobile phase. | |
| Precipitate Forms in Solution | Low Solubility / Saturation | Ensure the chosen solvent and concentration are appropriate. You may need to gently warm or sonicate the solution during preparation. Check solubility data from the supplier. |
| Temperature Effects | If stored at low temperatures (refrigerated/frozen), allow the solution to equilibrate to room temperature and vortex thoroughly before use to ensure homogeneity. | |
| Peak Shape is Poor (e.g., Tailing, Fronting) | Analytical Method Issue | The issue may not be with stability but with the HPLC method. Re-evaluate method parameters like mobile phase pH, column type, and flow rate. |
| Co-eluting Impurity | A hidden, co-eluting impurity can affect peak shape.[11] Try modifying the gradient or mobile phase composition to improve resolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Reference Solution
This protocol is a general guideline. Concentrations should be adjusted based on the specific analytical method requirements.
-
Glassware Preparation: Use clean, dry, and calibrated Class A volumetric glassware.
-
Weighing: Accurately weigh the required amount of this compound reference standard solid into a suitable volumetric flask.
-
Dissolution: Add a portion (approximately 50-70% of the final volume) of the selected diluent (e.g., methanol, acetonitrile, or a mobile phase mixture).
-
Sonication: Sonicate the flask for approximately 5-10 minutes or until the solid is completely dissolved.
-
Equilibration: Allow the solution to return to ambient temperature.
-
Dilution to Volume: Add the diluent to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask multiple times (e.g., 15-20 times) to ensure the solution is thoroughly mixed.
-
Storage: Immediately transfer the solution to a clearly labeled, light-protected, and tightly sealed container. Store at the appropriate temperature as determined by your stability studies.
Protocol 2: Forced Degradation Study to Investigate Stability
Forced degradation studies help identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][9]
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions as outlined in the table below.
-
Sample Treatment: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable final concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
| Stress Condition | Typical Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-6 hours[8] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2 hours[9] |
| Oxidation | 3-10% H₂O₂ at 60°C for 2-6 hours[7][8] |
| Photolytic | Expose solution to UV light (e.g., 200 Wh/m²) in a photostability chamber[7] |
| Thermal | Heat solution at 60-80°C for 2-6 hours[7][8] |
Note: The conditions listed are starting points derived from studies on Valsartan and should be optimized for this compound.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a reference solution hold-time stability study.
Logical Flow for Troubleshooting Instability
Caption: A logical troubleshooting diagram for stability issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicea.com]
- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 5. mriglobal.org [mriglobal.org]
- 6. gmpsop.com [gmpsop.com]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. akjournals.com [akjournals.com]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valsartan [drugfuture.com]
- 16. pharmabeginers.com [pharmabeginers.com]
Resolving co-elution of Devaleryl Valsartan Impurity with other degradation products.
Technical Support Center: Valsartan Analysis
Welcome to the technical support center for resolving analytical challenges in Valsartan testing. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Devaleryl Valsartan Impurity with other degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a single, broad peak for Valsartan after forced degradation under acidic conditions. How can I confirm if co-elution with this compound is occurring?
A1:
Under acidic stress, Valsartan can degrade to form Devaleryl Valsartan (also known as Desvaleryl Valsartan or Valsartan Impurity B), which may co-elute with the parent drug, especially when using standard HPLC-PDA methods.[1][2] Here's a troubleshooting guide to confirm co-elution:
Troubleshooting Steps:
-
Peak Purity Analysis:
-
Utilize the peak purity analysis function of your photodiode array (PDA) detector. While not always conclusive, a non-homogenous peak purity plot can indicate the presence of co-eluting species.[1] A slight variation in the asymmetric factor and theoretical plates over time under acid stress can also suggest co-elution.[1]
-
-
Employ Mass Spectrometry (MS) Detection:
-
The most definitive way to confirm co-elution is by using a mass spectrometer as a detector (LC-MS).
-
Monitor the total ion chromatogram (TIC) and also extract the specific ion chromatograms (XIC) for the m/z of protonated Valsartan ([M+H]⁺ ≈ 436) and protonated Devaleryl Valsartan ([M+H]⁺ ≈ 352).[1]
-
If both ions are detected at the same retention time, it confirms co-elution.[1] Another degradation product with m/z 306 may also be observed.[1]
-
Logical Workflow for Co-elution Confirmation:
References
Technical Support Center: Method Refinement for Trace-Level Detection of Devaleryl Valsartan Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace-level detection of Devaleryl Valsartan Impurity. The information is tailored for researchers, scientists, and drug development professionals engaged in the analysis of valsartan and its related substances.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical method development and execution for the detection of this compound at trace levels.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Devaleryl Valsartan | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent mismatch with the mobile phase.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or flush the existing column with a strong solvent.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Inadequate Resolution Between Devaleryl Valsartan and Valsartan or Other Impurities | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Gradient slope is too steep. | - Modify the organic-to-aqueous ratio in the mobile phase.- Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).- Optimize the gradient elution program by using a shallower gradient.[1] |
| Low Sensitivity or Inability to Detect Devaleryl Valsartan at Trace Levels | - Suboptimal mass spectrometry (MS) parameters.- Matrix effects (ion suppression or enhancement).- Inefficient sample extraction or cleanup. | - Optimize MS parameters such as source temperature, gas flows, and collision energy.- Dilute the sample or use a more effective sample preparation technique like solid-phase extraction (SPE) to minimize matrix effects.[2]- Evaluate and optimize the sample extraction procedure to ensure high recovery of the analyte. |
| Poor Reproducibility of Peak Areas or Retention Times | - Fluctuations in column temperature.- Inconsistent sample preparation.- LC system variability (e.g., pump performance, injector precision). | - Use a column oven to maintain a stable temperature.[3]- Ensure consistent and precise execution of the sample preparation steps.- Perform system suitability tests to ensure the LC system is performing within acceptable limits. |
| Presence of Extraneous Peaks (Ghost Peaks) | - Contamination in the mobile phase, diluent, or LC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash procedure in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
1. What is this compound?
Devaleryl Valsartan, also known as Valsartan Impurity B, is a potential impurity and a degradation product found in commercial preparations of valsartan.[4] It is formed under acidic conditions.[4] Its chemical name is (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]amine.[5]
2. Which analytical technique is most suitable for trace-level detection of Devaleryl Valsartan?
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique well-suited for detecting and quantifying trace-level impurities like Devaleryl Valsartan.[6] The Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides high sensitivity and selectivity for quantitative analysis.[6]
3. What are the typical chromatographic conditions for the analysis of valsartan and its impurities?
Several HPLC and UHPLC methods have been developed. A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[2][7][8][9] Gradient elution is often employed to achieve good separation of multiple impurities.[1]
4. How can I prepare samples for the analysis of Devaleryl Valsartan?
Sample preparation depends on the matrix. For drug substances, a simple dissolution in a suitable diluent may be sufficient.[3] For drug products, it may involve extraction from the formulation matrix followed by filtration.[6] For biological samples like plasma, more complex procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to remove interferences.[2][10]
5. What are the critical parameters to consider during method validation for a trace-level impurity method?
Method validation should be performed according to ICH guidelines and should include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[1][8] For trace-level analysis, establishing a low and reliable LOQ is particularly critical.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters from various validated methods for valsartan and its impurities.
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | HPLC | Not specified, but linearity down to 0.025 µg/mL | [1][7] |
| Limit of Quantification (LOQ) | HPLC | 0.993 µg/mL | [8] |
| Linearity Range | HPLC | 0.025-50 µg/mL | [1][7] |
| Accuracy (% Recovery) | UHPLC | 98.7% to 101.0% | [3] |
| Accuracy (% Recovery) | LC-MS/MS | 98.41–108.16% (inter-day) | [2] |
| Precision (%RSD) | USP Monograph | NMT 10.0% for system suitability | [11] |
Experimental Protocols
Representative LC-MS/MS Method for Devaleryl Valsartan Detection
This protocol is a synthesized example based on common practices reported in the literature.[2][6][9]
1. Sample Preparation (for a drug product):
-
Weigh and transfer a quantity of powdered tablets equivalent to a specific amount of valsartan into a volumetric flask.
-
Add a diluent (e.g., 50:50 acetonitrile:water) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
-
Centrifuge a portion of the solution.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 100 mm x 4.6 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
3. Mass Spectrometric Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Source Temperature: 250 °C
-
MRM Transitions:
-
Valsartan: Q1/Q3 (e.g., 434.2 > 291.2)
-
Devaleryl Valsartan: Q1/Q3 (e.g., 350.1 > 207.1) - Note: These are hypothetical transitions and would need to be optimized.
-
-
Gas Settings (e.g., Nebulizer, Curtain Gas): Optimized for maximum signal intensity.
Visualizations
Caption: Workflow for this compound Analysis.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. veeprho.com [veeprho.com]
- 6. agilent.com [agilent.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
Overcoming the poor solubility of Devaleryl Valsartan Impurity in analytical solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Devaleryl Valsartan Impurity in analytical solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: this compound is not dissolving in my chosen analytical solvent.
-
Initial Checks & Solutions:
-
Purity Verification: Impurities can significantly alter the solubility of a compound. Confirm the purity of your this compound standard using an appropriate analytical technique like HPLC-UV or LC-MS.
-
Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Water content or contaminants in solvents can affect solubility.
-
Equilibration Time & Agitation: Some compounds require more time to dissolve. Allow sufficient time for dissolution and use gentle agitation, such as vortexing or sonication, to facilitate the process.[1]
-
Temperature: Solubility is often temperature-dependent. Gentle heating of the solvent may increase the dissolution rate. However, be cautious as excessive heat can lead to degradation. It is recommended to perform a preliminary thermal stability study if you plan to use elevated temperatures.
-
Issue 2: After initial dissolution, the impurity precipitates out of solution.
-
Explanation & Solutions:
-
Supersaturation: You may have created a supersaturated solution, which is unstable and prone to precipitation. This can happen if the initial dissolution was aided by heating, and the solution was then cooled.
-
Solvent Evaporation: Ensure your sample container is well-sealed to prevent solvent evaporation, which would increase the concentration of the impurity and lead to precipitation.
-
Co-solvency: A single solvent may not be sufficient to maintain the solubility of this compound. Consider using a co-solvent system. A mixture of a strong solvent where the impurity is highly soluble (e.g., DMSO) and a weaker solvent that is miscible with your analytical mobile phase can be effective.[2]
-
Issue 3: I'm observing poor peak shape (e.g., peak fronting, tailing, or splitting) in my chromatogram.
-
Explanation & Solutions:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase is a common cause of peak distortion.[3][4][5] The strong injection solvent can carry the analyte band down the column too quickly, leading to band broadening and misshapen peaks.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase of your chromatographic run.[6]
-
If Solubility is an Issue: If the impurity is not soluble in the mobile phase, dissolve it in a small amount of a strong solvent (like DMSO) and then dilute it with the mobile phase to the working concentration. Ensure the final concentration of the strong solvent in your injected sample is as low as possible.
-
-
Low Aqueous Solubility: this compound, like Valsartan, is expected to have low aqueous solubility at acidic pH.[7][8][9][10] If your mobile phase is acidic, the impurity may be precipitating on the column, leading to poor peak shape and carryover.
-
pH Adjustment: Consider adjusting the pH of your sample diluent and mobile phase. Since Valsartan's solubility increases with pH, preparing your sample in a slightly basic diluent (e.g., pH 7-8) could significantly improve its solubility and peak shape.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]amine, is a known impurity and a potential degradation product of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure.[12][13] It is formed under acidic degradation conditions.[12]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 676129-92-3 | [14][15] |
| Molecular Formula | C19H21N5O2 | [12][14][15] |
| Molecular Weight | 351.4 g/mol | [12][14][15] |
Q2: What is the known solubility of this compound in common analytical solvents?
Based on available data, the solubility of this compound is as follows:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~250 mg/mL | [16] |
| Dimethylformamide (DMF) | ~3 mg/mL | [12][14] |
| Ethanol | ~1 mg/mL | [12][14] |
| Methanol | Soluble | [17] |
| Acetonitrile | Soluble | [18] |
Q3: How can I improve the aqueous solubility of this compound?
-
pH Adjustment: The solubility of Valsartan is known to be pH-dependent, with significantly higher solubility at neutral to basic pH.[7][8][9][10][11] It is highly probable that this compound exhibits similar behavior due to the presence of the carboxylic acid and tetrazole moieties. Increasing the pH of the aqueous solvent should deprotonate these acidic groups, leading to increased solubility.
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can significantly enhance the aqueous solubility of poorly soluble compounds.[2] For this compound, co-solvents like DMSO, PEG300, and ethanol can be used in combination with aqueous buffers.
Q4: Are there any established protocols for preparing solutions of this compound for in vivo or in vitro studies?
Yes, several protocols using co-solvency have been reported to achieve a concentration of at least 2.08 mg/mL:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
For analytical purposes, these can be adapted by replacing saline or corn oil with an appropriate buffer or mobile phase component.
Experimental Protocols
Protocol 1: Systematic Solubility Determination
This protocol outlines a method for determining the solubility of this compound in various analytical solvents.
-
Solvent Selection: Choose a range of solvents relevant to your analytical method (e.g., Water, Acetonitrile, Methanol, Ethanol, Isopropanol, and buffered solutions at various pH levels like pH 3, 5, 7, and 8).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into several vials.
-
Solvent Addition: Add a known volume of the first solvent to one of the vials to create a concentration that is expected to be below the saturation point.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After equilibration, visually inspect the vials for any undissolved solid.
-
Quantification: If undissolved solid is present, centrifuge the vials at high speed. Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved impurity. The concentration in the supernatant represents the solubility in that solvent.
-
Repeat: Repeat steps 3-6 for each selected solvent.
Caption: Workflow for determining the solubility of this compound.
Protocol 2: Preparation of a Stock Solution using Co-solvency for HPLC Analysis
This protocol provides a method for preparing a stock solution of this compound when it is insoluble in the mobile phase.
-
Initial Dissolution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of a strong, water-miscible organic solvent in which it is highly soluble (e.g., DMSO). Use sonication to aid dissolution if necessary.
-
Dilution: Dilute the initial solution with your mobile phase or a weaker solvent (like water or a buffer) to the desired stock solution concentration. Add the diluent slowly while vortexing to prevent precipitation.
-
Final Preparation: Before injection, further dilute the stock solution with the mobile phase to your working concentration. Ensure the final percentage of the strong organic solvent (e.g., DMSO) is low (ideally <1%) to avoid peak distortion.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
Caption: A stepwise guide for preparing this compound solutions for HPLC.
Logical Troubleshooting Workflow
If you are facing solubility issues, follow this logical workflow to identify and resolve the problem.
Caption: A decision tree for resolving solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wjbphs.com [wjbphs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. The Evaluation of Valsartan Biopharmaceutics Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbino.com [jbino.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. veeprho.com [veeprho.com]
- 14. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Desvaleryl Valsartan N-Nitroso Impurity - Daicel Pharma Standards [daicelpharmastandards.com]
- 18. kmpharma.in [kmpharma.in]
Validation & Comparative
A Comparative Analysis of Devaleryl Valsartan Impurity and Other Known Valsartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Devaleryl Valsartan Impurity against other known impurities found in the antihypertensive drug valsartan. The information presented herein is curated from scientific literature and regulatory reports to offer an objective overview for research, drug development, and quality control purposes. This document summarizes key chemical properties, analytical detection methods, and available data on the formation and potential impact of these impurities.
Overview of Valsartan and Its Impurities
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. The manufacturing process and storage of valsartan can lead to the formation of various impurities, which are broadly classified as process-related, degradation-related, and elemental impurities.[1] The presence of these impurities is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the drug product.
Recently, the discovery of nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in several sartan medications, including valsartan, has led to widespread recalls and heightened regulatory scrutiny.[2][3][4] These nitrosamine impurities are classified as probable human carcinogens.[5]
This guide focuses on a comparative evaluation of this compound, a known degradation product, with other significant valsartan impurities, including the well-documented nitrosamines.
Chemical and Physical Properties of Key Valsartan Impurities
A summary of the chemical and physical properties of this compound and other selected valsartan impurities is presented in Table 1. Devaleryl Valsartan is formed through the hydrolysis of the valeryl group from the valsartan molecule, often under acidic conditions.[6][7][8] In contrast, nitrosamine impurities like NDMA and NDEA are typically formed during the synthesis process due to specific reagents and reaction conditions.[3][9]
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type | Formation Pathway |
| This compound | (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | 676129-92-3 | C₁₉H₂₁N₅O₂ | 351.4 | Degradation | Hydrolysis of the valeryl side chain of valsartan, particularly under acidic conditions.[6][7][8] |
| N-Nitrosodimethylamine (NDMA) | N,N-Dimethylnitrous amide | 62-75-9 | C₂H₆N₂O | 74.08 | Process/Degradation | Reaction of dimethylamine (a potential breakdown product of solvents like DMF) with nitrous acid.[3][9] |
| N-Nitrosodiethylamine (NDEA) | N,N-Diethylnitrous amide | 55-18-5 | C₄H₁₀N₂O | 102.14 | Process/Degradation | Reaction of diethylamine with nitrous acid.[5][9] |
| Valsartan Impurity A (ent-Valsartan) | (2R)-3-Methyl-2-[pentanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid | 137862-87-4 | C₂₄H₂₉N₅O₃ | 435.52 | Process | Enantiomer of valsartan. |
| Valsartan Impurity B | Benzyl (2S)-3-methyl-2-[pentanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate | 137863-20-8 | C₃₁H₃₅N₅O₃ | 525.64 | Process | Process-related impurity from the synthesis of valsartan. |
| Valsartan Impurity C | (2S)-2-[Butyryl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-3-methylbutanoic Acid | 952652-79-8 | C₂₃H₂₇N₅O₃ | 421.49 | Process | Process-related impurity from the synthesis of valsartan. |
Comparative Data on Impurity Levels
Obtaining direct, publicly available quantitative data that compares the typical levels of this compound with other impurities in valsartan drug substances is challenging. Most available data focuses on the nitrosamine impurities due to their carcinogenic risk.
Forced degradation studies provide some insight into the propensity of valsartan to form various degradation products under stress conditions. For instance, under acidic hydrolysis, valsartan has been shown to degrade, leading to the formation of Devaleryl Valsartan.[10][11] One study reported a 23.61% degradation of valsartan under acidic stress at 60°C, though the specific concentration of Devaleryl Valsartan formed was not quantified.[11] Another study observed the formation of two degradation products with m/z 352 and 306 under acidic conditions, with the m/z 352 ion corresponding to protonated Devaleryl Valsartan.[8]
In contrast, extensive data is available for NDMA and NDEA levels in recalled valsartan products. The U.S. Food and Drug Administration (FDA) has published test results showing NDMA levels in recalled valsartan products, with some batches containing up to 22 µg per tablet.[3] The FDA has set interim acceptable intake limits for NDMA at 0.096 µ g/day and for NDEA at 0.0265 µ g/day .[1]
| Impurity | Typical Levels Reported in Valsartan | Notes |
| This compound | Data on typical levels in commercial batches is not readily available in the public domain. Formation is dependent on storage conditions and formulation pH. | Identified as a degradation product in forced degradation studies.[8][10][11] |
| NDMA | Levels in recalled batches have been reported to be as high as 22 µg per tablet.[3] The FDA's interim acceptable daily intake is 0.096 µg.[1] | Extensive testing and recalls have been conducted due to its carcinogenic potential.[2][4] |
| NDEA | Detected in some recalled valsartan products. The FDA's interim acceptable daily intake is 0.0265 µg.[1] | Also a probable human carcinogen that has prompted regulatory action.[5] |
Experimental Protocols for Impurity Analysis
The identification and quantification of valsartan impurities are primarily achieved using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a common method for routine quality control.[12][13] For more sensitive and specific detection, especially for trace-level impurities like nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[3][][15]
Stability-Indicating RP-HPLC Method for Valsartan and its Degradation Products
This method is suitable for separating valsartan from its degradation products formed under stress conditions.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.01 M NH₄H₂PO₄, pH 3.5) and an organic solvent (e.g., methanol) in a 50:50 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[7]
-
Sample Preparation: Dissolve the valsartan sample in the mobile phase to a known concentration (e.g., 50-175 µg/mL).[7]
-
Forced Degradation Sample Preparation:
-
Acid Degradation: Treat the drug solution with 1 M HCl and heat at 60°C for a specified time (e.g., 6 hours). Neutralize the solution before injection.[11]
-
Base Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for a specified time (e.g., 2 hours). Neutralize the solution before injection.[10]
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30%) at 60°C for a specified time.[11]
-
Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 60°C) for a specified time.[11]
-
Photolytic Degradation: Expose the drug solution to UV light for a specified time.[12]
-
LC-MS/MS Method for the Quantification of Nitrosamine Impurities
This method provides high sensitivity and selectivity for the determination of NDMA and NDEA in valsartan.
-
Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).
-
Column: A suitable C18 or equivalent column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for specific detection of precursor and product ions for NDMA and NDEA.
-
Sample Preparation: Extraction of the impurities from the drug substance or product using a suitable solvent, followed by filtration before injection.
Visualizations
Angiotensin II Receptor Signaling Pathway
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor, which valsartan inhibits.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow for Impurity Profiling
The general workflow for the identification and quantification of impurities in a valsartan drug substance is depicted below.
Caption: General workflow for valsartan impurity profiling.
Logical Relationship of Valsartan Impurity Formation
This diagram illustrates the relationship between the manufacturing process, degradation, and the formation of different types of valsartan impurities.
Caption: Formation pathways of valsartan impurities.
Conclusion
The control of impurities in valsartan is a critical aspect of ensuring its quality, safety, and efficacy. While significant attention has been focused on the carcinogenic nitrosamine impurities (NDMA and NDEA) due to their potential health risks, it is also important to monitor and control other impurities like Devaleryl Valsartan, which arise from the degradation of the active pharmaceutical ingredient.
This guide has provided a comparative overview of this compound and other known valsartan impurities, summarizing their properties, formation, and analytical detection methods. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further research is warranted to generate more comprehensive comparative quantitative and toxicological data for all potential valsartan impurities to better inform risk assessments and control strategies.
References
- 1. Laboratory analysis of valsartan products | FDA [fda.gov]
- 2. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valsartan recall: global regulatory overview and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities - BASG [basg.gv.at]
- 10. akjournals.com [akjournals.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
- 15. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an Analytical Method for Devaleryl Valsartan Impurity in Accordance with ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction: This guide provides a detailed comparison of key performance characteristics for the validation of an analytical method for the quantification of Devaleryl Valsartan impurity, a potential impurity in Valsartan drug substance. The validation is conducted following the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3] All experimental data is presented to demonstrate the method's suitability for use in a quality control environment.
I. Analytical Method Overview
A novel High-Performance Liquid Chromatography (HPLC) method was developed for the determination of this compound. The chromatographic conditions are summarized below.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
II. Validation Parameters and Results
The developed HPLC method was subjected to a rigorous validation study as per ICH guidelines. The following sections detail the experimental approach and the results obtained for each validation parameter.
A. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, a solution of Valsartan API spiked with this compound, and a solution containing only the this compound.
Table 2: Specificity Results
| Sample | Retention Time of Devaleryl Valsartan (min) | Observations |
| Blank | No peak observed | No interference from the diluent. |
| Placebo | No peak observed | No interference from the excipients. |
| This compound | 7.8 | A single, well-resolved peak was observed. |
| Spiked Valsartan API | 7.8 | The impurity peak was well-separated from the main Valsartan peak. |
B. Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) |
| 0.5 | 12543 |
| 1.0 | 25102 |
| 2.5 | 62789 |
| 5.0 | 125560 |
| 7.5 | 188345 |
| 10.0 | 251120 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 0.5 - 10.0 µg/mL |
C. Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6] It was determined by spiking a placebo with known amounts of this compound at three concentration levels (50%, 100%, and 150% of the target concentration) in triplicate.
Table 4: Accuracy Results
| Concentration Level | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL, mean, n=3) | % Recovery |
| 50% | 2.5 | 2.48 | 99.2% |
| 100% | 5.0 | 5.03 | 100.6% |
| 150% | 7.5 | 7.45 | 99.3% |
D. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Table 5: Precision Results
| Parameter | % RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | |
| Analyst to Analyst | 1.12% |
| Day to Day | 1.25% |
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.5 |
F. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Table 7: Robustness Study
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 1.3% |
| Column Temperature | ± 2°C | 1.1% |
| Mobile Phase Composition | ± 2% Organic | 1.5% |
III. Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
A. Specificity Protocol
-
Prepare a blank solution (diluent: 50:50 acetonitrile:water).
-
Prepare a placebo solution by dissolving the placebo equivalent to the concentration of the drug product in the diluent.
-
Prepare a standard solution of this compound at the target concentration (e.g., 5 µg/mL).
-
Prepare a spiked sample by adding a known amount of this compound to the Valsartan API.
-
Inject all solutions into the HPLC system and record the chromatograms.
-
Assess for any interfering peaks at the retention time of the this compound.
B. Linearity and Range Protocol
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least six dilutions covering the expected range (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
C. Accuracy Protocol
-
Prepare placebo solutions spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Inject each sample into the HPLC system.
-
Calculate the percentage recovery for each level.
D. Precision Protocol
-
Repeatability: Prepare six individual samples of the this compound at 100% of the target concentration. Inject each sample and calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Calculate the %RSD for the combined data from both sets of experiments.
E. LOD and LOQ Protocol
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
F. Robustness Protocol
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
The parameters to be varied include flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase composition (± 2% organic).
-
Prepare and inject a standard solution of this compound for each varied condition.
-
Calculate the %RSD of the peak areas for each condition and compare it with the results from the nominal conditions.
IV. Visualizations
Workflow for Analytical Method Validation
Caption: Workflow for the validation of an analytical method according to ICH guidelines.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
References
A Comparative Guide to the Quantification of Devaleryl Valsartan Impurity: A Cross-Validation of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of Devaleryl Valsartan, a known impurity and degradation product of the antihypertensive drug Valsartan.[1][2] The selection of a robust and sensitive analytical method is critical for ensuring the quality and safety of pharmaceutical products. This document presents a cross-validation of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), with supporting data and detailed experimental protocols.
Data Summary: A Comparative Overview
The following tables summarize the performance of different analytical techniques for the quantification of Valsartan and its impurities, including Devaleryl Valsartan (often referred to as Valsartan Impurity B). The data has been compiled from various validation studies to facilitate a clear comparison of key analytical parameters.
Table 1: Comparison of Chromatographic Methods for Valsartan Impurity Quantification
| Parameter | HPLC | UHPLC | LC-MS/MS |
| Linearity Range | 0.025-50 µg/mL[3] | LOQ to 150% of impurity concentration[4] | 50.0 – 5000.0 ng/ml[5] |
| Correlation Coefficient (r²) | >0.99[3] | >0.999[6] | >0.99[7] |
| Limit of Detection (LOD) | 0.017-0.327 µg/mL (for various impurities)[8] | 0.01 to 0.2 ng/mL (for azido impurities)[7] | Not explicitly stated for Devaleryl Valsartan |
| Limit of Quantification (LOQ) | 0.993 μg/ml[9] | 0.03 to 0.5 ng/mL (for azido impurities)[7] | Not explicitly stated for Devaleryl Valsartan |
| Accuracy (% Recovery) | 93.0 to 105.3%[7] | 90.0% to 115.0%[6] | 93.53 to 107.13%[5] |
| Precision (% RSD) | < 5.2%[6] | < 10.0%[6] | 3.46 to 8.33% (intra-day)[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control analysis of Valsartan and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3v; (150 × 4.6) mm; 5 µm particle size.[3]
-
Mobile Phase: A gradient mixture of Solvent A (0.1% Ortho phosphoric acid) and Solvent B (100% Acetonitrile).[8]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 230 nm.[3]
-
Injection Volume: 20 µL.[8]
-
Sample Preparation: Dissolve the sample in a diluent consisting of Methanol and DI water in a 50:50 v/v ratio.[10] Filter the solution through a 0.45 µm filter before injection.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
UHPLC offers a faster and more sensitive analysis compared to conventional HPLC.
-
Instrumentation: A UHPLC system with a Photo Diode Array (PDA) detector.[11]
-
Column: Accucore XL C8, (100 × 4.6) mm; 3 μm reverse phase column.[4][11]
-
Mobile Phase: A gradient elution using Mobile Phase A (tetrahydrofuran and 0.1% perchloric acid in water; 8:92, %v/v) and Mobile Phase B (tetrahydrofuran:water:acetonitrile; 5:15:80, %v/v/v).[4][11]
-
Detection: PDA detector monitoring in the range of 200–400 nm.[4][11]
-
Sample Preparation: Use a mixture of water and acetonitrile (50:50, %v/v) as a diluent.[11] Filter the prepared sample solutions through a 0.22 μm nylon syringe filter prior to injection.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS provides high selectivity and sensitivity, making it ideal for the identification and quantification of trace-level impurities.
-
Instrumentation: A liquid chromatograph coupled with a mass spectrometer (e.g., LCMS-8050).[7]
-
Column: A suitable C18 column.[5]
-
Mobile Phase: A mixture of deionized water, acetonitrile, and formic acid.[5]
-
Ionization Mode: Positive ionization mode is commonly used.[5]
-
Sample Preparation: Samples can be processed by precipitation with formic acid followed by extraction with diethyl ether.[5] For drug substances, a simple dissolution in a water/acetonitrile mixture followed by centrifugation can be employed.[7]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analytical techniques described.
Concluding Remarks
The choice of the analytical technique for the quantification of Devaleryl Valsartan impurity depends on the specific requirements of the analysis.
-
HPLC is a robust and widely available technique suitable for routine quality control where high sensitivity is not the primary concern.
-
UHPLC offers significant advantages in terms of speed and resolution, making it a preferred method for high-throughput analysis and the separation of closely eluting impurities.
-
LC-MS provides the highest level of selectivity and sensitivity, which is essential for the identification and quantification of impurities at very low levels, particularly in complex matrices.
The validation data presented in this guide demonstrates that all three techniques can be effectively used for the analysis of Valsartan and its impurities. The selection of the most appropriate method should be based on a careful consideration of the analytical needs, available instrumentation, and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. japsonline.com [japsonline.com]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 9. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. japsonline.com [japsonline.com]
A Comparative Guide to Devaleryl Valsartan Impurity Reference Materials for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and certification of Devaleryl Valsartan Impurity reference material, a critical component in the quality control of Valsartan drug products. Through a detailed comparison with other commercially available alternatives and supported by experimental data and protocols, this document aims to assist researchers and quality control analysts in making informed decisions for their analytical needs.
Introduction to this compound
Devaleryl Valsartan, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known impurity of the angiotensin II receptor blocker, Valsartan.[1][2][3] Its presence in the final drug product must be monitored and controlled to ensure the safety and efficacy of the medication. The use of well-characterized reference materials is therefore essential for the accurate quantification of this impurity in routine quality control and stability studies.
Comparison of Commercially Available Valsartan Impurity Reference Materials
The selection of a suitable reference material is paramount for accurate analytical measurements. The following table provides a comparison of this compound with other commercially available Valsartan-related impurity reference standards. The data presented is based on publicly available information from various suppliers. For lot-specific certified values and uncertainties, users should always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Parameter | This compound | Valsartan EP Impurity B | Valsartan EP Impurity C |
| CAS Number | 676129-92-3 | 137863-20-8 | 952652-79-8 |
| Molecular Formula | C19H21N5O2 | C31H35N5O3 | C23H27N5O3 |
| Molecular Weight | 351.41 g/mol | 525.64 g/mol | 421.49 g/mol |
| Typical Purity | ≥98% to ≥99.98% (LCMS)[4][5] | Information typically provided on CoA | Information typically provided on CoA |
| Certified Value | Provided on lot-specific CoA | Provided on lot-specific CoA | Provided on lot-specific CoA |
| Uncertainty | Provided on lot-specific CoA | Provided on lot-specific CoA | Provided on lot-specific CoA |
| Suppliers | Veeprho, SynThink, MedchemExpress, ChemScene, Cayman Chemical | SynZeal, Pharmaffiliates | Veeprho, Pharmaffiliates |
Characterization and Certification of this compound Reference Material
The certification of a reference material is a rigorous process that involves a comprehensive set of analytical tests to confirm its identity, purity, and assigned value. The following diagram illustrates a typical workflow for the characterization and certification of a this compound reference material.
Experimental Protocols
Detailed methodologies are crucial for the reliable characterization of reference materials. Below are representative experimental protocols for the key analytical techniques used.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from the active pharmaceutical ingredient (API) and other related substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Inertsil ODS-3V, 5 µm, 150 x 4.6 mm, or equivalent C18 column.
-
Mobile Phase A: 0.02 M Sodium dihydrogen phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 27 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference material in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique for confirming the molecular weight of the impurity.
-
LC System: As described for HPLC purity determination.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of this compound (expected m/z ≈ 352.4).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure of the molecule, confirming the identity and isomeric form.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or other suitable deuterated solvent.
-
Experiments: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for full structural assignment.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals should be consistent with the known structure of Devaleryl Valsartan.
The following diagram illustrates the logical relationship in applying these analytical techniques for a comprehensive characterization.
Conclusion
The characterization and certification of this compound reference material is a multi-faceted process requiring the application of various orthogonal analytical techniques. While several commercial sources are available, it is imperative for the end-user to carefully review the Certificate of Analysis to ensure the material is fit for its intended purpose. This guide provides a framework for understanding the key quality attributes of this reference material and offers a starting point for the development of in-house analytical methods for its quantification.
References
Inter-laboratory Study for the Analysis of Devaleryl Valsartan Impurity: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the analysis of Devaleryl Valsartan Impurity, a known impurity of the antihypertensive drug Valsartan.[1][2] While a dedicated inter-laboratory study on this specific impurity is not publicly available, this document synthesizes information from existing studies on Valsartan and its other impurities to offer a valuable resource for researchers and quality control professionals. The guide outlines common analytical techniques, their performance characteristics, and detailed experimental protocols to aid in method selection and development for the detection and quantification of this compound.
Devaleryl Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a significant process-related impurity or degradation product of Valsartan.[1][3] Its monitoring and control are crucial to ensure the safety and efficacy of Valsartan drug products.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of impurities. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for the analysis of Valsartan and its impurities.[4][5]
The following table summarizes the typical performance characteristics of these methods, derived from studies on various Valsartan impurities.
| Parameter | HPLC | UHPLC | LC-MS |
| Principle | Separation based on polarity | Separation based on polarity with smaller particles | Separation based on polarity, detection by mass-to-charge ratio |
| Limit of Detection (LOD) | ~0.01% | < 0.01% | ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ~0.05% | < 0.05% | pg/mL to fg/mL range |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 90-110% |
| Analysis Time | 20-40 minutes | 5-15 minutes | 10-20 minutes |
| Specificity | Good, but co-elution possible | Excellent separation efficiency | High, provides structural information |
| Cost | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for HPLC and LC-MS methods, which can be adapted for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is based on a stability-indicating RP-HPLC method developed for Valsartan and its impurities.[4]
-
Chromatographic System:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Valsartan drug substance or a crushed tablet in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and specificity, which is particularly useful for identifying and quantifying impurities at very low levels.[6]
-
Chromatographic System (UHPLC):
-
Column: C18 (100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of this compound.
-
Source Parameters: Optimized for the specific instrument and compound.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the analysis of this compound and the logical relationship in method selection.
Caption: Workflow for this compound Analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 5. japsonline.com [japsonline.com]
- 6. scielo.br [scielo.br]
Comparative genotoxicity assessment of Devaleryl Valsartan Impurity and valsartan.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxic potential of the active pharmaceutical ingredient (API) valsartan and its known process impurity, Devaleryl Valsartan Impurity. The assessment is based on available public data and established genotoxicity testing principles.
Executive Summary
Data Presentation
As there is no publicly available quantitative genotoxicity data for this compound, a direct comparative table cannot be constructed at this time. The following table summarizes the available information for valsartan and its nitrosamine impurities.
| Test Article | Assay | Key Findings | Reference |
| Valsartan | In vitro/In vivo Chromosomal Aberration & Micronucleus Assay | Generally considered non-genotoxic. Some studies have shown potential for chromosomal damage at high concentrations in vitro. | [Source on valsartan genotoxicity] |
| N-Nitrosodimethylamine (NDMA) (impurity) | Ames Test, In vivo carcinogenicity | Confirmed mutagen and carcinogen.[1] | [1] |
| Complex N-nitroso valsartan impurity (181-14) | Ames Test | Non-mutagenic.[2] | [2] |
| Complex N-nitroso valsartan impurity (181-14) | In vivo Transgenic Mouse Mutation Assay | Non-mutagenic.[2] | [2] |
Experimental Protocols
Standard genotoxicity assays are employed to evaluate the potential of a substance to cause genetic damage. The following are detailed methodologies for key experiments relevant to this assessment.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Procedure:
-
The test substance, bacterial culture, and S9 mix (if applicable) are combined in a test tube.
-
The mixture is poured onto a minimal glucose agar plate lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.
-
Test System: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Interpretation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed red blood cells.
-
Test System: Typically conducted in rodents (mice or rats).
-
Procedure:
-
Animals are exposed to the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Bone marrow or peripheral blood is collected at appropriate time points after exposure.
-
The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
-
Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.
Mandatory Visualizations
Caption: Standard workflow for assessing the genotoxicity of a test substance.
Caption: Simplified signaling pathway of Angiotensin II and the action of Valsartan.
References
A Comparative Guide to the Synthetic Route Validation of Devaleryl Valsartan Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation of a proposed synthetic route for Devaleryl Valsartan Impurity, a known intermediate and potential impurity in the synthesis of the antihypertensive drug Valsartan. This document outlines a plausible synthetic pathway, details experimental protocols for its validation, and presents a comparative analysis against an alternative route. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
This compound, chemically known as (S)-2-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-methylbutanoic acid, is a significant process-related impurity in the manufacturing of Valsartan.[1][2] Its effective synthesis and characterization are crucial for impurity profiling, reference standard preparation, and overall quality control in drug development. This guide explores a primary synthetic route and offers a framework for its validation.
Proposed Synthetic Route: Reductive Amination
A robust and straightforward method for the synthesis of this compound involves the reductive amination of 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde with L-valine methyl ester, followed by the hydrolysis of the resulting ester. This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of reductive amination reactions.
Signaling Pathway Diagram
Caption: Proposed synthetic pathway for this compound via reductive amination.
Comparison of Synthetic Routes
While the proposed reductive amination route is efficient, an alternative approach could involve the direct alkylation of L-valine with a suitable 4'-(halomethyl)-[1,1'-biphenyl]-2-carbonitrile derivative, followed by tetrazole formation and hydrolysis. The following table compares these two potential routes.
| Feature | Proposed Route: Reductive Amination | Alternative Route: Direct Alkylation |
| Starting Materials | Readily available aldehyde and amino acid ester. | Requires synthesis of a specific halo-methyl biphenyl derivative. |
| Number of Steps | 2 (Reductive amination, Hydrolysis). | Potentially 3 or more (Alkylation, Tetrazole formation, Hydrolysis). |
| Reaction Conditions | Mild reducing agents (e.g., NaBH₄), standard hydrolysis. | May require harsher conditions for alkylation and tetrazole formation, potentially leading to more side products. |
| Control of Stereochemistry | Stereocenter of L-valine is largely preserved. | Risk of racemization during alkylation. |
| Potential Impurities | Over-reduction products, unreacted starting materials. | Di-alkylation products, regioisomers from tetrazole formation. |
| Overall Yield & Purity | Generally high yield and purity. | Potentially lower yield and more complex purification. |
Experimental Protocols
A. Synthesis of this compound via Reductive Amination
-
Step 1: Reductive Amination.
-
Dissolve 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and L-valine methyl ester hydrochloride (1.1 eq) in a suitable solvent such as methanol.
-
Add a mild base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate Schiff base.
-
Cool the reaction mixture to 0-5 °C and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Devaleryl Valsartan Methyl Ester Impurity.
-
-
Step 2: Hydrolysis.
-
Dissolve the crude methyl ester from Step 1 in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 4-5 with a dilute acid (e.g., 1N HCl).
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
B. Validation of the Synthetic Route
The validation of the synthetic route will be performed by analyzing the final product for its identity, purity, and yield. The following analytical methods will be employed.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound and to quantify any related impurities.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for Valsartan and its impurities.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[3][4]
-
Detection: UV detection at a wavelength of 225 nm.
-
Column Temperature: 30 °C.
-
-
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This will be demonstrated by analyzing a blank, a placebo, the impurity standard, and the synthesized sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard will be analyzed.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by the recovery of a known amount of the impurity spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This will be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method: Electrospray ionization (ESI) mass spectrometry in positive or negative ion mode.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized this compound.
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the expected data from the validation experiments.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results from minor variations. |
Table 2: Characterization Data for Synthesized this compound
| Analytical Test | Expected Result |
| Appearance | White to off-white solid. |
| Purity by HPLC | ≥ 99.0% |
| Molecular Weight (by MS) | [M+H]⁺ or [M-H]⁻ corresponding to C₁₉H₂₁N₅O₂ (351.4 g/mol ). |
| ¹H NMR | Spectrum consistent with the proposed structure. |
| ¹³C NMR | Spectrum consistent with the proposed structure. |
Experimental Workflow
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
The proposed synthetic route via reductive amination presents a viable and efficient method for the preparation of this compound. The detailed validation protocol outlined in this guide, employing HPLC, MS, and NMR, provides a robust framework for confirming the identity, purity, and quality of the synthesized material. This information is critical for the development of safe and effective pharmaceutical products containing Valsartan.
References
Benchmarking Detection Limits of Devaleryl Valsartan Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of therapeutic products. Devaleryl Valsartan, a known impurity of the widely prescribed antihypertensive drug Valsartan, requires sensitive analytical methods for its control. This guide provides a comparative analysis of various analytical techniques for the detection of Devaleryl Valsartan Impurity, summarizing their detection limits and detailing the experimental protocols.
Comparative Analysis of Detection Limits
The selection of an appropriate analytical method for impurity profiling is often a balance between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in quality control laboratories. For more demanding applications requiring higher sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers significantly lower detection limits.
The following table summarizes the reported limits of quantification (LOQ) for this compound (also known as Valsartan Impurity B or Valsartan Related Compound B) and other valsartan impurities using different analytical methodologies.
| Analytical Method | Impurity | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| RP-HPLC-UV | Devaleryl Valsartan (Valsartan Related Compound B) | 0.085 µg/mL | Not Reported |
| UHPLC-PDA | Valsartan Impurities (General) | 0.100 µg/mL to 0.160 µg/mL | 0.030 µg/mL to 0.048 µg/mL |
| LC-MS/MS | Azido Impurities in Valsartan | 0.03 ng/mL to 0.5 ng/mL | 0.01 ng/mL to 0.2 ng/mL |
| UPLC-MS/MS | Nitrosamine Impurities in Valsartan | 1.5 ppb (ng/mL) | 0.5 ppb (ng/mL) |
Note: Data for UHPLC-PDA and LC-MS/MS are for other valsartan impurities and are included to provide a benchmark for the capabilities of these techniques.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the cited analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the routine quality control of valsartan and its impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : L1 column (250 mm × 4.6 mm; 5 µm particle size).
-
Mobile Phase : A gradient elution using:
-
Solvent A: 0.1% Orthophosphoric acid in water.
-
Solvent B: 100% Acetonitrile.
-
-
Gradient Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the impurities and the API.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 265 nm.
-
Injection Volume : 20 µL.
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)
This method offers faster analysis times and improved resolution compared to conventional HPLC.
-
Instrumentation : A UHPLC system with a Photodiode Array (PDA) detector.
-
Column : Accucore XL C8, (100 × 4.6) mm; 3 µm reverse phase column.
-
Mobile Phase : A gradient elution using:
-
Mobile Phase A: Tetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, %v/v).
-
Mobile Phase B: THF:water:acetonitrile (5:15:80, %v/v/v).
-
-
Flow Rate : 0.6 mL/minute.
-
Column Temperature : 30°C.
-
Detection : PDA detector monitoring a range of 200–400 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace-level impurities. The following protocol is for the analysis of azido impurities but demonstrates the typical setup for sensitive impurity analysis in valsartan.
-
Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation : 100 mg of valsartan is dissolved in 100 mL of a water/acetonitrile (20/80) solvent, vortexed, and centrifuged. The supernatant is then injected.[1]
-
Injection Volume : 5 µL.[1]
-
Ionization Mode : Electrospray Ionization (ESI) is commonly used.
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This technique combines the high separation power of UPLC with the sensitive and selective detection of MS/MS, making it a powerful tool for trace impurity analysis. The following is a protocol for nitrosamine impurities, illustrating the high sensitivity of the method.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source : Atmospheric pressure chemical ionization (APCI) in positive mode with Multiple Reaction Monitoring (MRM) Scan.[2]
-
Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in Methanol is a common choice.
-
Flow Rate : 0.3 mL/min.[2]
-
Column Temperature : 40°C.[2]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the comparative analysis of this compound.
Caption: Workflow for comparing detection limits of various analytical methods.
References
Comparative stability study of valsartan drug products containing different impurity profiles.
For Immediate Release
This guide provides a comprehensive comparative analysis of the stability of valsartan drug products, with a particular focus on how different impurity profiles influence degradation pathways and overall product quality. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, manufacturing, and quality control of valsartan-containing medicines. The information presented herein is a synthesis of findings from multiple scientific studies and regulatory assessments.
Valsartan, a widely prescribed angiotensin II receptor blocker, has been the subject of intense scrutiny due to the discovery of various impurities in the active pharmaceutical ingredient (API) and finished drug products. These impurities can be broadly categorized as degradation products, formed during storage under suboptimal conditions, and process-related impurities, such as the potentially carcinogenic N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which can form during the API synthesis process.[1][2] Understanding the stability of valsartan in the context of these different impurity profiles is critical for ensuring patient safety and product efficacy.
Comparative Stability Under Stress Conditions
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] Valsartan has been shown to degrade under various stress conditions, including acid hydrolysis, oxidation, and photolysis.[4][5] The presence of different impurities can influence the rate and pathway of this degradation.
A summary of valsartan's degradation under various stress conditions is presented in Table 1. This data, compiled from multiple studies, highlights the conditions under which different degradation products are formed.
| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products (DPs) | Reference |
| Acid Hydrolysis | 1 N HCl, reflux | Significant degradation | DP-3 (hydrolytic product) | [4] |
| 2 N HCl, 100°C, 3.5 h | Complete degradation | VALAD (2-methyl-N-[[{2H-tetrazol-5yl} biphehyl-4-yl] methyl} propane-1-amine) | [6] | |
| 1 M HCl | Formation of co-eluting products | Protonated molecules with m/z 306 and 352 | [7] | |
| Base Hydrolysis | 0.1 N NaOH, reflux | Stable | - | [4] |
| Oxidative | 3-30% H₂O₂, room temperature | Significant degradation | Oxidative degradants | [5][8] |
| Photolytic | Exposure to light (≥210 Wh/m²) | Significant degradation | DP-1, DP-2 | [3][4] |
| Thermal | Dry heat | Minor degradation | Thermal degradants | [4][5] |
The Challenge of Nitrosamine Impurities
The discovery of NDMA and NDEA in some valsartan products has led to widespread recalls and a re-evaluation of the manufacturing processes for all 'sartan' medicines.[1][2][9] These impurities are not degradation products but are related to the synthesis route of the tetrazole ring in the valsartan molecule.[1] Their presence does not necessarily impact the stability of the valsartan molecule itself, but their classification as probable human carcinogens makes their detection and control a critical quality attribute.[1][2] The FDA has established interim acceptable daily intake levels for NDMA (0.096 micrograms) and NDEA (0.0265 micrograms).[10]
Experimental Protocols
To ensure the reliability and reproducibility of stability studies, detailed and validated experimental protocols are paramount. Below are summaries of methodologies commonly employed in the stability testing of valsartan.
Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.[3][11]
-
Acid Hydrolysis : Valsartan is typically refluxed with 1 N HCl.[4] Aliquots of the solution are then neutralized and diluted for analysis by HPLC or LC-MS.[7]
-
Base Hydrolysis : The drug substance is subjected to reflux with a basic solution, such as 0.1 N NaOH.[4]
-
Oxidative Degradation : Valsartan is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[5][8] The reaction is monitored over time, and samples are withdrawn for analysis.
-
Photostability : Solid valsartan API or a solution of the API is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Thermal Degradation : Solid valsartan is exposed to dry heat at a specified temperature (e.g., 100°C) for a defined period.[5]
Analytical Methodologies
A variety of analytical techniques are used for the identification and quantification of valsartan and its impurities.
-
High-Performance Liquid Chromatography (HPLC) : This is the most common technique for separating and quantifying valsartan and its degradation products.[3][4][12] A typical stability-indicating HPLC method utilizes a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[3][12] Detection is commonly performed using a UV detector at around 250 nm.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for the identification and characterization of unknown impurities and degradation products.[7][13] It provides molecular weight and fragmentation information, which is crucial for structure elucidation.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This method is specifically employed for the detection and quantification of volatile and semi-volatile impurities, most notably NDMA and NDEA.[9][14] The FDA has released a validated GC-MS headspace method for the analysis of these nitrosamine impurities in valsartan products.[2][15]
Visualizing the Process
To better understand the workflow of a comparative stability study and the degradation pathways of valsartan, the following diagrams are provided.
Conclusion
The stability of valsartan drug products is a multifaceted issue influenced by both the intrinsic properties of the API and the presence of various impurities. While valsartan is susceptible to degradation under acidic, oxidative, and photolytic conditions, the formation of specific degradation products is highly dependent on the applied stressor. The presence of process-related impurities, such as NDMA and NDEA, represents a distinct quality and safety concern that necessitates orthogonal analytical control strategies. A thorough understanding of these different impurity profiles and their impact on product stability is essential for the development of robust formulations and manufacturing processes that ensure the delivery of safe and effective medications to patients. for the development of robust formulations and manufacturing processes that ensure the delivery of safe and effective medications to patients.
References
- 1. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan) | FDA [fda.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. acgpubs.org [acgpubs.org]
- 9. Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. scribd.com [scribd.com]
A Head-to-Head Battle: Unmasking Valsartan's Degradation Products with LC-MS versus LC-PDA
In the rigorous landscape of pharmaceutical development and quality control, the comprehensive characterization of drug degradation products is paramount to ensure safety and efficacy. This guide provides a detailed comparison of two prevalent analytical techniques, Liquid Chromatography with Mass Spectrometry (LC-MS) and Liquid Chromatography with a Photodiode Array (LC-PDA) detector, for the characterization of valsartan degradation products. Our objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their stability and impurity profiling studies.
Executive Summary
The Challenge of Co-elution in Valsartan Degradation
Forced degradation studies are a cornerstone of drug development, designed to identify potential degradation pathways and validate the stability-indicating nature of analytical methods. In the case of valsartan, acid hydrolysis leads to the formation of degradation products that pose a significant analytical challenge.
LC-MS: The Key to Unraveling Complexity
LC-MS, on the other hand, provides an additional dimension of analysis: mass-to-charge ratio (m/z). This allows for the selective detection and identification of compounds even when they are not chromatographically separated. In the case of valsartan's acid degradation, LC-MS has been successfully employed to identify two co-eluting degradation products with m/z values of 352 and 306.[1][2] This was achieved by extracting the ion chromatograms for these specific masses, revealing their presence under the main valsartan peak.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and comparing these analytical approaches.
Forced Degradation Protocol (Acid Hydrolysis)
-
Sample Preparation: A stock solution of valsartan is prepared in a suitable organic solvent like acetonitrile.
-
Stress Condition: The valsartan solution is subjected to acid hydrolysis, for example, by adding 1 M hydrochloric acid (HCl) and refluxing for a specified period (e.g., 3 hours).
-
Sampling: Aliquots are withdrawn at various time points, neutralized, and diluted with an appropriate buffer before injection into the LC system.[1]
Liquid Chromatography (LC) Method
The chromatographic separation is a critical component of both techniques. A typical stability-indicating method for valsartan would employ:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][3][4] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3][4] |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 25°C). |
| Injection Volume | 10-20 µL. |
Detector Settings
LC-PDA:
-
Wavelength Range: A spectral range of 200-400 nm is typically scanned to capture the UV-Vis absorbance of the analytes.
-
Detection Wavelength: A specific wavelength, often around 250 nm, is used for quantification.[4]
LC-MS:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for valsartan and its degradation products.
-
Polarity: Positive ion mode is often employed.
-
Scan Mode: Full scan mode is used for initial identification of unknown degradation products.
-
Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (XIC): These modes are used for the selective detection and quantification of known degradation products based on their specific m/z values.[1]
Performance Comparison: LC-MS vs. LC-PDA
The following table summarizes the key performance characteristics of each technique in the context of valsartan degradation product analysis. It is important to note that while specific quantitative data for the degradation products is scarce in publicly available literature, the qualitative differences are well-documented and critically important.
| Parameter | LC-PDA | LC-MS |
| Specificity | Low for co-eluting compounds. Relies solely on chromatographic separation and UV-Vis spectra, which may be similar for structurally related compounds. | High. Provides mass information, allowing for the differentiation of compounds with the same retention time but different molecular weights. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL range for the parent drug. Sensitivity for degradation products can be lower and is highly dependent on their chromophores. | Significantly more sensitive, often in the ng/mL to pg/mL range, enabling the detection of trace-level impurities. |
| Identification Capability | Limited to comparison with reference standards based on retention time and UV-Vis spectrum. Provides no structural information for unknown impurities. | Provides molecular weight information, which is a critical first step in the structural elucidation of unknown degradation products. MS/MS fragmentation provides further structural insights.[1] |
| Robustness | Generally considered a very robust and routine-friendly technique. | Can be more complex to operate and maintain, requiring specialized expertise. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Visualizing the Workflow and Degradation Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the acid-induced degradation pathway of valsartan.
Caption: Experimental workflow for the analysis of valsartan degradation products.
References
Safety Operating Guide
Proper Disposal of Devaleryl Valsartan Impurity: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Devaleryl Valsartan Impurity. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given the limited specific data on the hazards of this particular impurity, a cautious approach, treating it as a potentially hazardous chemical, is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against incidental contact.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Step-by-Step Guidance
The disposal of this compound, as with many pharmaceutical byproducts, falls under regulations for chemical and pharmaceutical waste. The primary governing bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with the Resource Conservation and Recovery Act (RCRA) providing the framework for hazardous waste management.[2][3]
Step 1: Waste Characterization and Segregation
Due to the lack of specific hazard data for this compound, it is prudent to manage it as a hazardous chemical waste.
-
Do not dispose of this chemical down the drain. The EPA has implemented a ban on the sewering of hazardous waste pharmaceuticals.[3][4]
-
Segregate the waste at the source. Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.[5] Specifically, avoid mixing with strong oxidizing agents.[1]
Step 2: Waste Collection and Containerization
Proper containment is crucial to prevent leaks and exposure.
-
Use a compatible container: The waste container must be made of a material that does not react with the chemical. A screw-cap lid is mandatory to prevent spills.[5][6]
-
Label the container clearly: Affix a "Hazardous Waste" label to the container. The label should include:
-
The name of the chemical: "this compound"
-
The date accumulation started.
-
The associated hazards (e.g., "Caution: Pharmaceutical Compound of Unknown Potency").
-
-
Keep the container closed: The waste container should remain sealed at all times, except when adding waste.[6]
Step 3: On-Site Accumulation and Storage
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
Satellite Accumulation Area (SAA): This designated area must be at or near the point of generation and under the control of the operator.[5]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of waste that can be accumulated and the time it can be stored. Generally, containers must be removed from the SAA within three days of becoming full.[5] Partially filled containers may be stored for up to one year.[5]
Step 4: Arrange for Professional Disposal
Hazardous pharmaceutical waste must be treated at a permitted facility, with incineration being a common method.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Do not attempt to treat or dispose of the waste yourself. Improper disposal can lead to significant fines and environmental damage.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework.
| Parameter | Guideline | Citation |
| Drain Disposal pH Range | For approved dilute aqueous solutions, the pH should be between 5.0 and 12.5. (Not Recommended for this Impurity) | [5] |
| Satellite Accumulation Time Limit (Full Container) | Within 3 days of the container becoming full. | [5] |
| Satellite Accumulation Time Limit (Partially Full) | Up to 1 year. | [5] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [6] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedures outlined above are based on established best practices for handling chemical and pharmaceutical waste in a laboratory setting.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for any chemical you are handling. If an SDS is not available, treat the substance as hazardous.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
